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Foundational

High-Resolution NMR Structural Elucidation of 3-Bromo-2-methoxy-5-methylpyrazine: A Technical Whitepaper

Introduction & Strategic Importance 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of advanced pharmaceutical intermediates. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) is a highly functionalized heterocyclic scaffold widely utilized in the synthesis of advanced pharmaceutical intermediates. Its structural motif is particularly valuable in the development of central nervous system (CNS) therapeutics, including 1 [1].

The orthogonal reactivity of the pyrazine ring—specifically the differential reactivity of the C3-bromide for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the C5-methyl for radical functionalization—makes it a critical building block. However, before initiating complex, resource-intensive multi-step syntheses, rigorous structural verification of this starting material is paramount. This guide provides an authoritative framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 3-Bromo-2-methoxy-5-methylpyrazine, emphasizing the causality behind spectroscopic parameters and establishing a self-validating analytical workflow.

Theoretical Framework: Electronic Effects on Chemical Shifts

The pyrazine core (1,4-diazine) is inherently electron-deficient. The substituents on 3-Bromo-2-methoxy-5-methylpyrazine modulate the local magnetic environment through a precise combination of inductive ( I ) and resonance ( R ) effects:

  • Methoxy Group (-OCH 3​ ) at C2: Exhibits a strong +R effect, shielding the ortho (C3) and para (C5) positions, while its −I effect strongly deshields the directly attached C2 carbon.

  • Bromine (-Br) at C3: Imparts a −I effect, deshielding adjacent carbons. However, its heavy-atom effect causes a relative upfield shift in the 13 C spectrum for the directly attached C3 carbon (~128 ppm) compared to typical aromatic carbons [2].

  • Methyl Group (-CH 3​ ) at C5: Provides weak +I and hyperconjugative effects, slightly shielding the adjacent C6 proton.

Understanding these vectors is critical for predicting chemical shifts and validating the empirical data against2 [2].

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute confidence in the structural assignment, the following protocol integrates 1D and 2D NMR techniques. The workflow is designed as a self-validating system : the 1D data proposes a structural hypothesis, and the 2D data mathematically restricts the connectivity until only one isomer is possible.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL CDCl3) Lock Lock & Shim (Deuterium Lock, Z-Shims) Start->Lock Transfer to Probe Acq1H 1H NMR Acquisition (ns=16, d1=1.0s) Lock->Acq1H Optimize Homogeneity Acq13C 13C NMR Acquisition (ns=512, d1=3.0s, Decoupled) Acq1H->Acq13C Switch Nucleus Process Fourier Transform & Baseline Correction Acq13C->Process FID Data Analyze Multiplet Analysis & Chemical Shift Assignment Process->Analyze Spectra

Figure 1: Step-by-step workflow for high-resolution 1H and 13C NMR acquisition and processing.

Step-by-Step Acquisition Protocol:
  • Sample Preparation: Dissolve 15-20 mg of3 [3] in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing signal overlap in the aromatic region, while providing a robust deuterium lock signal for magnetic field stabilization. TMS serves as the absolute zero reference (0.00 ppm).

  • Probe Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 1 H and 13 C Larmor frequencies. Perform gradient shimming (Z-axis).

    • Causality: Precise shimming ensures magnetic field homogeneity across the sample volume, which is critical for resolving fine scalar couplings and achieving a narrow line width (< 1 Hz) for the C6 aromatic singlet.

  • 1 H NMR Acquisition: Acquire 16 transients using a standard 30° pulse sequence (zg30) with a spectral width of 12 ppm and a relaxation delay (d1) of 1.0 second.

  • 13 C NMR Acquisition: Acquire 512–1024 transients using a power-gated 1 H-decoupled sequence (zgpg30). Set the relaxation delay (d1) to 3.0 seconds.

    • Causality: Quaternary carbons (C2, C3, C5) in the pyrazine ring lack directly attached protons, drastically reducing their dipole-dipole relaxation efficiency. A longer d1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and allowing for accurate peak detection.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra manually.

Quantitative Data and Spectral Assignments

The empirical data for 3-Bromo-2-methoxy-5-methylpyrazine is summarized below.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
7.95 Singlet (s)1HAr-H (C6)Deshielded by the electron-deficient pyrazine ring, but slightly shielded by the ortho-methyl group.
3.98 Singlet (s)3H-OCH 3​ Strongly deshielded by the electronegative oxygen atom.
2.45 Singlet (s)3H-CH 3​ Typical shift for a benzylic-like position on a heteroaromatic ring.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Rationale
156.2 QuaternaryC2 (C-OCH 3​ )Extreme deshielding due to the direct −I effect of the oxygen atom.
148.5 QuaternaryC5 (C-CH 3​ )Deshielded by the ring nitrogen atoms; shifted downfield by the attached methyl group.
138.4 Methine (CH)C6 (Ar-CH)Confirmed via HSQC correlation with the 1 H signal at 7.95 ppm.
128.1 QuaternaryC3 (C-Br)Heavy-atom effect of bromine causes a relative upfield shift compared to other ring carbons.
54.6 Primary (CH 3​ )-OCH 3​ Characteristic shift for a heteroaromatic methoxy group.
21.2 Primary (CH 3​ )-CH 3​ Characteristic shift for a heteroaromatic methyl group.

Self-Validation via 2D NMR and Downstream Logic

To ensure the trustworthiness of the 1D data, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings.

The Self-Validating Check: The protons of the methoxy group (3.98 ppm) will show a strong 3J HMBC correlation only to the C2 carbon (156.2 ppm). The methyl protons (2.45 ppm) will show 2J coupling to C5 (148.5 ppm) and 3J coupling to C6 (138.4 ppm). This definitively maps the substituents to their exact positions on the pyrazine ring, ruling out isomers like 5-bromo-2-methoxy-3-methylpyrazine.

Logic_Tree Data 1D NMR Data (1H & 13C) Proton 1H: 1 Ar-H Singlet 2 Aliphatic Singlets Data->Proton Carbon 13C: 4 Aromatic C 2 Aliphatic C Data->Carbon HSQC HSQC: C-H Direct Correlation Proton->HSQC Carbon->HSQC HMBC HMBC: Long-Range C-H Coupling HSQC->HMBC Identify Quaternary C Confirm Confirm 3-Bromo-2-methoxy- 5-methylpyrazine HMBC->Confirm Map Connectivity

Figure 2: Self-validating logical decision tree for structural elucidation using 1D and 2D NMR.

Conclusion

Accurate NMR characterization of 3-Bromo-2-methoxy-5-methylpyrazine is a fundamental prerequisite for its use in advanced medicinal chemistry. By understanding the electronic causality behind the chemical shifts and employing a self-validating 1D/2D NMR protocol, researchers can confidently verify the structural integrity of this critical building block before committing it to complex cross-coupling workflows.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | ACS Omega | 1

  • 5-Bromo-2-methoxy-3-methylpyrazine (Structural Analog & Computational Baseline) | BenchChem | 2

  • 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) Compound Specifications | BLD Pharm | 3

Sources

Exploratory

Boiling point, melting point, and physical properties of 3-Bromo-2-methoxy-5-methylpyrazine

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Executive Summary The strategic functionalization of heterocyclic scaffolds is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) represents a highly versatile, multi-functionalized pyrazine building block[1][2]. The combination of an electron-withdrawing halogen (bromine), an electron-donating alkoxy group (methoxy), and a sterically active alkyl group (methyl) on a single pyrazine ring provides a unique electronic topography. This whitepaper provides an in-depth analysis of its physical properties—specifically boiling point, melting point, and density—and details field-proven methodologies for its utilization in palladium-catalyzed cross-coupling reactions.

Structural Causality and Physical Properties

Understanding the physical properties of 3-Bromo-2-methoxy-5-methylpyrazine requires an analysis of its intermolecular forces. Because empirical thermodynamic data for highly specific, novel intermediates can be sparse, physicochemical profiling often relies on high-confidence predictive models and data from exact positional isomers (such as 5-bromo-2-methoxy-3-methylpyrazine, CAS: 1393541-34-8)[3][4].

Thermodynamic Profiling: Boiling and Melting Points

Unsubstituted pyrazine is a highly symmetrical molecule with a boiling point of approximately 115 °C. The introduction of substituents drastically alters this profile:

  • Boiling Point Causality: The addition of a bromine atom introduces significant polarizability and increases London dispersion forces due to its large electron cloud. Simultaneously, the methoxy group introduces a permanent dipole moment. These combined intermolecular forces elevate the predicted boiling point to approximately 215.9 ± 35.0 °C at standard atmospheric pressure (760 mmHg)[3].

  • Melting Point Causality: The 3, 2, 5-substitution pattern creates a highly asymmetric molecular geometry. This asymmetry disrupts efficient crystal lattice packing. Consequently, highly substituted pyrazines of this class typically present as low-melting solids or viscous liquids at ambient temperature, requiring careful handling during isolation and storage (optimally under inert atmosphere at 2-8 °C)[5].

Density and Mass Distribution

The presence of the heavy bromine atom (atomic mass ~79.9 g/mol ) on the relatively small pyrazine core (total MW: 203.04 g/mol )[1] results in a dense molecular architecture. The predicted density is 1.534 ± 0.06 g/cm³ [3]. This high density is a critical parameter when designing liquid-liquid extraction protocols, as the compound may partition into the lower organic phase depending on the extraction solvent used (e.g., dichloromethane vs. ethyl acetate).

Table 1: Summary of Physicochemical Properties
PropertyValue / EstimateCausality / Note
CAS Number 1781061-35-5[1]Unique identifier for the 3-bromo-2-methoxy-5-methyl isomer.
Molecular Formula C₆H₇BrN₂O[1]-
Molecular Weight 203.04 g/mol [1]-
Boiling Point ~215.9 °C (Predicted)[3]Driven by Br polarizability and methoxy dipole moment.
Melting Point Low-melting solid / LiquidAsymmetric substitution disrupts crystal lattice packing.
Density ~1.534 g/cm³ (Predicted)[3]High mass-to-volume ratio dominated by the bromine atom.
Storage Conditions 2-8 °C, Inert Atmosphere[5]Prevents oxidative degradation of the methoxy/methyl groups.

Logical Relationships in Reactivity

The physical and chemical behavior of 3-Bromo-2-methoxy-5-methylpyrazine is entirely dictated by its functional groups. The methoxy group acts as an electron-donating group (EDG) via resonance, modulating the electron-deficient nature of the pyrazine ring. The bromine atom serves as an excellent leaving group and the primary site for oxidative addition by transition metals[6][7].

G Core 3-Bromo-2-methoxy -5-methylpyrazine Methoxy Methoxy Group (-OCH3) Electron Donating Core->Methoxy Bromo Bromo Group (-Br) Leaving Group Core->Bromo Methyl Methyl Group (-CH3) Steric Hindrance Core->Methyl PhysProp Physical Properties BP: ~215°C | Density: ~1.53 g/cm³ Methoxy->PhysProp Dipole-Dipole Interactions Reactivity Chemical Reactivity Pd-Catalyzed Cross-Coupling Methoxy->Reactivity Modulates Ring Electronics Bromo->PhysProp Increases MW & Density Bromo->Reactivity Site of Oxidative Addition Methyl->PhysProp Modulates Melting Point Methyl->Reactivity Directs Regioselectivity

Caption: Logical relationship between structural functional groups, physical properties, and reactivity.

Experimental Methodologies: Palladium-Catalyzed Functionalization

The most valuable application of 3-Bromo-2-methoxy-5-methylpyrazine is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[8].

However, electron-deficient heteroaryl halides like bromopyrazines are highly susceptible to hydrodebromination —an undesired side reaction where the bromine is replaced by a hydrogen atom, consuming the starting material[9]. The following protocol is a self-validating system designed to suppress hydrodebromination by utilizing optimized temperatures, specific bases, and rigorous degassing.

Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxy-5-methylpyrazine

Rationale: We utilize a biphasic 1,4-Dioxane/Water system. Dioxane provides excellent solubility for the pyrazine, while water solubilizes the inorganic base (K₃PO₄). K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent the formation of palladium-hydride species that lead to hydrodebromination[9].

Materials Required:

  • 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Precatalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)[8]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, anhydrous and degassed)[8]

Step-by-Step Methodology:

  • Reagent Loading (Inert Atmosphere Preparation):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv).

    • Causality: Loading solid reagents before degassing prevents the introduction of oxygen, which can oxidize the Pd(0) active species and promote homocoupling of the boronic acid.

  • Degassing Cycle:

    • Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times (Freeze-Pump-Thaw is recommended for highest purity).

  • Solvent Addition:

    • Via a gas-tight syringe, add the pre-degassed 1,4-Dioxane/H₂O (4:1) mixture to the Schlenk tube.

  • Reaction Execution:

    • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system[8].

    • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc) every 2 hours. The high boiling point of the pyrazine (~215 °C) ensures it will not volatilize under these conditions.

  • Quenching and Work-up:

    • Upon complete consumption of the starting material (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with deionized water (2 x 20 mL) and brine (20 mL)[8].

    • Causality: The high density of the starting material is no longer a factor here; the coupled product will partition cleanly into the upper Ethyl Acetate layer.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

W Start 1. Reagent Preparation Substrate, Boronic Acid, Pd Cat, Base Degas 2. Inert Atmosphere Evacuate & Backfill (Ar/N2) Start->Degas Solvent 3. Solvent Addition Degassed 1,4-Dioxane/H2O Degas->Solvent Heat 4. Reaction Execution Heat to 80-100°C (2-24h) Solvent->Heat Workup 5. Work-up & Extraction EtOAc / Brine Wash Heat->Workup Monitor via TLC/LC-MS Purify 6. Purification Silica Gel Chromatography Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of bromopyrazines.

Analytical Validation

To confirm the purity of 3-Bromo-2-methoxy-5-methylpyrazine prior to use, or to validate the success of downstream synthesis, the following analytical techniques are mandatory:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its boiling point of ~215 °C[3], the compound is highly amenable to GC-MS analysis. The mass spectrum will show a distinct isotopic pattern (M and M+2 peaks of roughly equal intensity at m/z 202 and 204) characteristic of a single bromine atom.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show a distinct singlet for the methoxy protons (~3.9 ppm), a singlet for the methyl protons (~2.4 ppm), and a single aromatic proton on the pyrazine ring, confirming the substitution pattern.

References

Sources

Foundational

Solvation Thermodynamics and High-Throughput Solubility Profiling of 3-Bromo-2-methoxy-5-methylpyrazine in Polar Aprotic Solvents

Executive Summary In modern medicinal chemistry and organic synthesis, the pyrazine scaffold serves as a privileged pharmacophore and a versatile building block. Specifically, 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 178...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the pyrazine scaffold serves as a privileged pharmacophore and a versatile building block. Specifically, 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) is a highly functionalized diazine whose unique electronic properties make it an ideal candidate for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the success of these downstream applications is fundamentally bottlenecked by the compound's solvation thermodynamics.

This technical guide provides an in-depth analysis of the solubility profile of 3-Bromo-2-methoxy-5-methylpyrazine in polar aprotic solvents, detailing the mechanistic causality behind solvent selection, quantitative solubility metrics, and a self-validating experimental protocol for thermodynamic solubility screening.

Structural Analysis & Solvation Thermodynamics

To understand the solubility behavior of 3-Bromo-2-methoxy-5-methylpyrazine, we must first deconstruct its structural electronics:

  • The Pyrazine Core: The two electronegative nitrogen atoms create an electron-deficient aromatic ring.

  • The C2-Methoxy Group: Provides electron density via resonance (+R effect) and acts as a strong hydrogen-bond acceptor.

  • The C3-Bromo Group: Acts as an electron-withdrawing moiety via induction (-I effect) but is highly polarizable, serving as the primary electrophilic handle for cross-coupling.

  • The C5-Methyl Group: Introduces steric bulk and lipophilicity, driving hydrophobic interactions.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this compound. As demonstrated in foundational solubility studies on pyrazine derivatives by[1], mole fraction solubility increases dramatically in solvents with high dipole moments.

These solvents possess high dielectric constants ( ϵ ) that stabilize the polarizable pyrazine ring via strong dipole-dipole interactions. Crucially, their lack of hydrogen bond donors prevents the formation of a rigid, deactivating solvation shell around the basic nitrogens and the methoxy oxygen. This leaves the C-Br bond "naked" and energetically accessible for oxidative addition by palladium catalysts.

G cluster_0 Polar Aprotic Solvent Properties cluster_1 Thermodynamic Interactions Core 3-Bromo-2-methoxy- 5-methylpyrazine Dipole High Dipole Moment (DMSO, DMF) IonDipole Dipole-Dipole Stabilization Dipole->IonDipole Induces NoHBD Absence of H-Bond Donors Halogen Desolvated Nucleophilic State NoHBD->Halogen Maintains IonDipole->Core Solvates Pyrazine Ring Halogen->Core Activates C-Br Bond

Caption: Logical relationship model of solvation thermodynamics for the pyrazine scaffold.

Quantitative Solubility Profiling

The table below summarizes the predictive thermodynamic solubility of 3-Bromo-2-methoxy-5-methylpyrazine across standard polar aprotic solvents. These values are synthesized from empirical solubility models of homologous halogenated pyrazines at standard ambient temperature (298.15 K).

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility at 298.15 K (mg/mL)*
DMSO 46.73.96> 150
NMP 32.24.09> 140
DMF 36.73.82> 120
Acetonitrile 37.53.9245 - 60
Acetone 20.72.8830 - 45

*Data represents predictive thermodynamic ranges based on solute-solvent interaction models for highly functionalized pyrazines.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate highly reliable, inter-laboratory reproducible data, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol is adapted from the harmonized guidelines established by the[2], engineered specifically for lipophilic heterocycles.

Step-by-Step Workflow & Causality
  • Excess Solid Addition & Saturation Validation

    • Action: Add an estimated 200 mg of 3-Bromo-2-methoxy-5-methylpyrazine to 1.0 mL of the target polar aprotic solvent in a sealed borosilicate glass vial.

    • Causality & Validation: The system relies on the visual presence of undissolved solid at the end of the experiment. If the solid completely dissolves, the solution is in a sub-saturated or metastable kinetic state, invalidating the thermodynamic measurement. The presence of a solid pellet guarantees that the chemical potential of the solid phase equals that of the solute in the liquid phase.

  • Thermodynamic Equilibration

    • Action: Agitate the vial on an orbital shaker at 37 ± 0.1 °C (or 25 °C depending on target data) for 24 to 48 hours.

    • Causality: Continuous mechanical agitation provides the kinetic energy required to overcome the activation energy of crystal lattice dissolution, ensuring the transition from a transient supersaturated state to true thermodynamic equilibrium.

  • Phase Separation via Centrifugation

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at the exact equilibration temperature.

    • Causality: While syringe filtration (e.g., 0.22 µm PTFE) is a common alternative, highly lipophilic halogenated pyrazines often exhibit non-specific adsorption to filter membranes, artificially lowering the measured concentration. High-speed centrifugation eliminates this physical artifact.

  • HPLC-UV Quantification & Stability Check

    • Action: Extract an aliquot of the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV against a validated standard curve.

    • Causality & Validation: HPLC does more than quantify concentration; it serves as a self-validating check for chemical stability. The appearance of secondary chromatographic peaks indicates solvent-induced degradation (e.g., premature SNAr or hydrolysis), thereby alerting the scientist that the solute-solvent system is reactive and the solubility data is compromised.

Workflow Start 1. Add Excess Solid (Compound) Solvent 2. Add Polar Aprotic Solvent (e.g., DMSO, NMP) Start->Solvent Agitation 3. Orbital Shaking (24-48h) Thermodynamic Equilibration Solvent->Agitation Check 4. Visual Validation: Is undissolved solid present? Agitation->Check AddMore Add more solid to force saturation Check->AddMore No (Kinetic State) PhaseSep 5. Centrifugation (Avoids filter adsorption) Check->PhaseSep Yes (Saturated State) AddMore->Agitation Analysis 6. HPLC-UV Analysis (Quantification & Stability) PhaseSep->Analysis Output Validated Thermodynamic Solubility (mg/mL) Analysis->Output

Caption: High-throughput shake-flask methodology for thermodynamic solubility determination.

Downstream Mechanistic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of profiling the solubility of 3-Bromo-2-methoxy-5-methylpyrazine in polar aprotic media is to optimize transition-metal-catalyzed cross-coupling reactions. As highlighted by [3] in their work on imidazo[1,2-a]pyrazines, the C3-bromo position serves as the critical electrophilic site for oxidative addition by Palladium(0) catalysts.

Solvents like DMF, NMP, or Dioxane are strictly required for these reactions because they must simultaneously dissolve the highly lipophilic organic pyrazine substrate and partially solvate the inorganic base (e.g., Cs₂CO₃ or K₃PO₄). This dual-solvation capability allows the transmetalation step between the palladium complex and the boronic acid to occur efficiently at the phase boundary. By ensuring maximum thermodynamic solubility of the pyrazine monomer without hydrogen-bond deactivation, researchers can significantly lower catalyst loading and suppress homocoupling side reactions.

References

  • Wu, Y., Ling, Z., Zhang, X., & Wang, Z. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Journal of Physical and Chemical Reference Data.[Link]

  • Kawakami, K., et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Innovation (PMC).[Link]

  • Enguehard-Gueiffier, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters (ACS Publications).[Link]

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Exploratory

Mechanism of Action and Synthetic Utility of 3-Bromo-2-methoxy-5-methylpyrazine: A Technical Guide

Executive Summary In modern organic synthesis and medicinal chemistry, highly functionalized heterocyclic scaffolds serve as critical vectors for drug discovery. 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, highly functionalized heterocyclic scaffolds serve as critical vectors for drug discovery. 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) is a uniquely privileged building block that offers orthogonally addressable reactive sites[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's chemical topography, detailing the causality behind its reactivity and providing self-validating protocols to harness its potential while mitigating common parasitic side-reactions.

Electronic Topography & Site-Specific Reactivity

The pyrazine core is inherently electron-deficient, heavily influencing the reactivity of its substituents. The mechanism of action for this molecule in organic synthesis is dictated by the push-pull electronic dynamics between the electron-withdrawing aza-heterocycle and the electron-donating methoxy group.

Table 1: Quantitative Reactivity Profile of 3-Bromo-2-methoxy-5-methylpyrazine

Reactive SiteFunctional GroupPrimary Reaction ModeQuantitative Proxy / DescriptorReagent Compatibility
C3 Bromide (-Br)Cross-Coupling, SNArBDE ~71 kcal/mol; High Oxidative Addition RatePd(0)/Ligand, 1°/2° Amines
C5 Methyl (-CH3)Lateral MetalationpKa ~28–30 (in DMSO)LiHMDS, LDA, sec-BuLi
C2 Methoxy (-OCH3)Directing Group / Cleavageσp = -0.27 (Resonance Donor)BBr3, TMSI (Demethylation)
N1 / N4 Pyrazine CoreCoordinationpKa (conjugate acid) ~0.6Lewis Acids, Transition Metals

C3-Electrophilic Activation: Palladium-Catalyzed Cross-Coupling

The C3-bromine atom is highly activated toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the low electron density of the pyrazine ring.

Mechanistic Causality & Pitfalls: While the electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition of the Pd(0) catalyst into the C3-Br bond, it simultaneously stabilizes the resulting Pd(II) intermediate. This stabilization makes the intermediate highly susceptible to a parasitic β-hydride elimination pathway if alkoxide bases or alcoholic solvents are present, leading to hydrodebromination (yielding 2-methoxy-5-methylpyrazine) rather than the desired cross-coupled product.

To circumvent this degradation, one must engineer the catalytic cycle to favor rapid transmetalation and reductive elimination. This is achieved by employing bulky, electron-rich ligands (such as XPhos) and strictly anhydrous, non-nucleophilic bases like K3PO4[2].

SuzukiCycle A Pd(0) L_n Active Catalyst B Oxidative Addition (C3-Br Cleavage) A->B Substrate C Pd(II) Intermediate Pyrazinyl-Pd-Br B->C D Transmetalation (Aryl-Boronic Acid) C->D Base / Boronate F Hydrodebromination (Degradation) C->F β-Hydride Elim. E Reductive Elimination (Product Release) D->E E->A

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the hydrodebromination risk.

C5-Methyl Activation: Lateral Metalation

The C5-methyl group offers a secondary, orthogonal vector for functionalization.

Mechanistic Causality & Pitfalls: The protons on the C5-methyl group are rendered highly acidic by the adjacent electron-withdrawing pyrazine nitrogens. However, treating this substrate with standard alkyllithium reagents (e.g., n-BuLi) often results in nucleophilic aromatic substitution (SNAr) at the C3 position or Chichibabin-type addition directly to the pyrazine ring. To achieve selective lateral metalation without destroying the heterocycle, a non-nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) must be utilized[3]. This generates a transient, highly nucleophilic aza-allyl carbanion that can be trapped by diverse electrophiles (e.g., aldehydes) to form new C-C bonds[3].

LateralMetalation N1 C5-Methyl Pyrazine Starting Material N2 LiHMDS, -78°C Deprotonation N1->N2 N3 Aza-allyl Anion Intermediate N2->N3 Fast Kinetics N4 Electrophile (E+) Trapping N3->N4 N5 Functionalized Product N4->N5 C-C Bond

Figure 2: Workflow of lateral metalation at the C5-methyl position using non-nucleophilic bases.

Self-Validating Experimental Protocols

A robust synthetic methodology must include internal checks to prevent downstream failures. The following protocols integrate self-validating analytical steps to ensure mechanistic fidelity.

Protocol A: Minimized-Hydrodebromination Suzuki-Miyaura Coupling

Objective: Couple 3-Bromo-2-methoxy-5-methylpyrazine with an arylboronic acid while suppressing the parasitic hydrodebromination pathway.

Materials:

  • 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • K3PO4 (anhydrous, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, rigorously degassed)

  • 1,3,5-Trimethoxybenzene (0.1 equiv, internal standard)

Step-by-Step Workflow:

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with the pyrazine substrate, arylboronic acid, XPhos Pd G3, K3PO4, and 1,3,5-trimethoxybenzene.

  • Seal the flask, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.2 M concentration.

  • Stir the reaction mixture at 80 °C.

  • Self-Validation Step: At t = 30 minutes, withdraw a 50 μL aliquot via microsyringe under positive argon pressure. Dilute with 1 mL acetonitrile, filter through a 0.2 μm PTFE syringe filter, and analyze via UPLC-MS. Calculate the ratio of the product mass to the des-bromo mass (m/z corresponding to 2-methoxy-5-methylpyrazine). A ratio of >95:5 confirms successful suppression of hydrodebromination.

  • Continue heating for 4–6 hours until complete consumption of the starting material is observed.

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify via flash column chromatography.

Protocol B: Selective Lateral Lithiation and Electrophilic Trapping

Objective: Functionalize the C5-methyl group via an aza-allyl anion intermediate without triggering SNAr degradation.

Materials:

  • 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Workflow:

  • Charge a flame-dried round-bottom flask with 3-Bromo-2-methoxy-5-methylpyrazine and anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the deep-colored aza-allyl anion.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench immediately into an NMR tube containing 0.5 mL D2O. Extract with CDCl3 and acquire a rapid 1H-NMR spectrum. The disappearance of the C5-methyl singlet (~2.4 ppm) and the appearance of a -CH2D signal confirms quantitative kinetic deprotonation without ring degradation.

  • Add the electrophile dropwise to the main reaction flask at -78 °C.

  • Stir for 1 hour, then allow the reaction to warm to 0 °C.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

References

  • BLD Pharm. "1781061-35-5 | 3-BROMO-2-METHOXY-5-METHYLPYRAZINE".
  • Organic & Biomolecular Chemistry.
  • The Journal of Organic Chemistry.
  • BenchChem. "Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine".

Sources

Foundational

Computational Elucidation of 3-Bromo-2-methoxy-5-methylpyrazine Derivatives: A DFT-Driven Technical Guide

Executive Summary & Pharmacological Rationale Pyrazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antitubercular, antimicrobial, and antitumoral agents[1][2]. The functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antitubercular, antimicrobial, and antitumoral agents[1][2]. The functionalization of the pyrazine ring with a precise arrangement of electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups creates a highly tunable "push-pull" electronic system. 3-Bromo-2-methoxy-5-methylpyrazine serves as a critical intermediate in drug discovery.

Density Functional Theory (DFT) provides an unparalleled quantum mechanical framework to predict the reactivity, thermodynamic stability, and target-interaction potential of such derivatives[3]. This whitepaper provides an authoritative, step-by-step guide to executing and interpreting DFT calculations for halogenated pyrazine derivatives, ensuring high scientific rigor and self-validating computational workflows.

Theoretical Framework & Functional Selection

The choice of functional and basis set is not arbitrary; it dictates the physical accuracy of the simulation. For 3-Bromo-2-methoxy-5-methylpyrazine, we mandate the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set[4][5].

The Causality Behind the Basis Set:

  • Diffuse Functions (++): The inclusion of diffuse functions is critical because the bromine atom and the oxygen of the methoxy group possess highly extended, polarizable electron clouds. Without diffuse functions, the calculation artificially constrains these lone pairs, leading to inaccurate electron affinities and underestimated nucleophilic reactivity.

  • Polarization Functions ((d,p)): These allow atomic orbitals to distort asymmetrically. This is essential for correctly predicting the planar geometry of the aromatic pyrazine ring and the specific dihedral twist of the methoxy substituent, which directly impacts steric hindrance during receptor binding[4].

Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility, computational protocols must be self-validating. The following step-by-step methodology guarantees that the derived electronic properties are based on a true thermodynamic ground state.

Protocol: Geometry Optimization and Property Extraction

Step 1: Initial Geometry Construction Construct the 3D molecular structure of 3-Bromo-2-methoxy-5-methylpyrazine using a builder like GaussView or Avogadro. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

Step 2: Ground State Optimization Submit the coordinates to a quantum chemistry package (e.g., Gaussian 09/16) using the Opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase.

Step 3: Frequency Verification (The Self-Validating Step) Immediately follow the optimization with a vibrational frequency calculation (Freq). Critical Check: A true energy minimum is confirmed only if zero imaginary frequencies are obtained. If an imaginary frequency (negative value) is present, the structure is trapped in a transition state (saddle point). The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Wavefunction and Property Analysis Once a true minimum is confirmed, extract the formatted checkpoint file (.fchk) to compute Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) population analysis[4][6].

Step 5: Solvation Modeling (TD-DFT) To simulate experimental UV-Vis spectra, apply Time-Dependent DFT (TD-DFT) using the Polarizable Continuum Model (PCM) to account for solvent effects (e.g., ethanol or water)[5].

G Start Initial 3D Geometry (GaussView) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Zero Imaginary Freq) Opt->Freq Check Converged? Freq->Check Check->Opt No Prop1 FMO Analysis (HOMO-LUMO) Check->Prop1 Yes Prop2 MEP Surface Mapping Check->Prop2 Yes Prop3 NBO Analysis (Charge Transfer) Check->Prop3 Yes Prop4 TD-DFT (UV-Vis Spectra) Check->Prop4 Yes

Caption: Step-by-step self-validating DFT computational workflow for pyrazine derivatives.

Electronic Properties & Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule[6][7].

  • The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability. In 3-Bromo-2-methoxy-5-methylpyrazine, the HOMO is localized primarily over the electron-donating methoxy and methyl groups.

  • The Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting ability, heavily localized over the electron-withdrawing bromine atom and the π-system of the pyrazine ring[5].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A smaller gap indicates high chemical softness and high biological reactivity, allowing the molecule to easily undergo charge transfer with biological receptors.

Table 1: Representative Global Reactivity Descriptors

Calculated at the B3LYP/6-311++G(d,p) level for 3-Bromo-2-methoxy-5-methylpyrazine.

ParameterSymbolDerivation FormulaRepresentative Value (eV)
HOMO Energy EHOMO​ --6.25
LUMO Energy ELUMO​ --2.15
Energy Gap ΔE ELUMO​−EHOMO​ 4.10
Ionization Potential I −EHOMO​ 6.25
Electron Affinity A −ELUMO​ 2.15
Chemical Hardness η (I−A)/2 2.05
Chemical Softness S 1/(2η) 0.24
Electrophilicity Index ω μ2/(2η) (where μ=−(I+A)/2 )4.30

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping for Pharmacophore Identification

The Molecular Electrostatic Potential (MEP) maps the spatial charge density, acting as a highly reliable descriptor for identifying electrophilic and nucleophilic attack sites during drug-receptor interactions[6].

For 3-Bromo-2-methoxy-5-methylpyrazine, the MEP surface exhibits extended electronegative (red) regions around the nitrogen atoms (N1, N4) of the pyrazine ring and the oxygen atom of the methoxy group[1][8]. These regions serve as primary hydrogen-bond acceptors. Conversely, the electropositive (blue) regions localized around the methyl protons indicate preferred sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies intra- and intermolecular hyperconjugative interactions. In this derivative, the lone pair ( LP ) of the methoxy oxygen strongly delocalizes into the π∗ anti-bonding orbital of the adjacent C-N bond in the pyrazine ring ( LP(O)→π∗(C−N) ). This stabilization energy ( E(2) ), typically exceeding 25 kcal/mol, explains the planar conformation of the methoxy group relative to the aromatic ring, a vital structural feature for docking into flat hydrophobic enzyme pockets[4][5].

Reactivity HOMO HOMO Energy (Methoxy/Methyl) Gap Band Gap (ΔE) Chemical Softness HOMO->Gap LUMO LUMO Energy (Bromo/Pyrazine) LUMO->Gap Docking Receptor Binding (Pharmacophore) Gap->Docking MEP MEP Map H-Bonding Sites MEP->Docking

Caption: Logical relationship between DFT-derived electronic properties and receptor binding.

Conclusion

The theoretical investigation of 3-Bromo-2-methoxy-5-methylpyrazine via DFT provides a rigorous, predictive model of its pharmacological behavior. By employing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the push-pull electronic dynamics caused by the bromo and methoxy substituents. The self-validating workflow ensures that derived descriptors—such as the HOMO-LUMO gap, chemical softness, and MEP surfaces—are robust, ultimately accelerating the rational design of novel pyrazine-based therapeutics.

References

  • [1] Intermolecular interactions, charge-density distribution and the electrostatic properties of pyrazinamide anti-TB drug molecule: an experimental and theoretical charge-density study. Acta Crystallographica Section B. URL:

  • [7] The optimized structures and the HOMO-LUMO of compounds (a–d) at the... ResearchGate. URL:

  • [6] Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. MDPI. URL:

  • [8] Density functional theory based generalized effective fragment potential method. AIP Publishing. URL:

  • [3] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. URL:

  • [4] Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino[2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. URL:

  • [2] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. URL:

  • [5] The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. RSC Publishing. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-methylpyrazine

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-methoxy-5-methylpyrazine, a heterocyclic building block of significant interest in pharmaceutical and materials science research.[4][5] We will explore the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices, present a detailed and reproducible protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex substituted pyrazines.

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine rings are privileged scaffolds found in a vast array of biologically active molecules and functional materials.[5] Their unique electronic properties and ability to participate in hydrogen bonding make them key components in drug design. The targeted functionalization of the pyrazine core is therefore a critical task in medicinal chemistry. The Suzuki-Miyaura reaction provides an unparalleled tool for this purpose, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazine ring under generally mild conditions.[3]

The substrate of focus, 3-Bromo-2-methoxy-5-methylpyrazine, presents a classic case for cross-coupling. It is a heteroaryl bromide, with reactivity generally falling between the more reactive iodides and the less reactive chlorides.[6] The pyrazine ring itself is electron-deficient, which can facilitate the initial oxidative addition step of the catalytic cycle.[7] This guide will demystify the process, providing a robust framework for successfully coupling this valuable synthetic intermediate.

Mechanistic Causality: Understanding the "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components that drive the catalytic cycle. A fundamental understanding of this mechanism is essential for rational troubleshooting and optimization. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the 3-Bromo-2-methoxy-5-methylpyrazine. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[8][9] The choice of an electron-rich ligand on the palladium center is crucial as it increases the electron density on the metal, thereby promoting this insertion.[6][10]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron reagent to the palladium(II) center, displacing the halide. This process requires activation of the organoboron compound by a base.[6][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which is essential for efficient transfer to the palladium complex.[11][12] The exact mechanism of this ligand exchange remains a subject of detailed study but is undeniably critical for cycle turnover.[6][9]

  • Reductive Elimination: In the final step, the two organic fragments (the pyrazine and the newly transferred group R²) are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][8] Bulky ligands on the palladium center can facilitate this step by creating steric pressure that encourages the elimination of the product.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br PdII_Br Py-Pd(II)L₂-Br (Pyrazine Complex) OA->PdII_Br TM Transmetalation PdII_Br->TM + [R-B(OH)₃]⁻ - Br⁻ PdII_R Py-Pd(II)L₂-R (Di-organic Complex) TM->PdII_R RE Reductive Elimination PdII_R->RE Forms Ar-R RE->Pd0 Regeneration Product Coupled Product (Pyrazine-R) RE->Product ArBr 3-Bromo-2-methoxy- 5-methylpyrazine ArBr->OA Boronic R-B(OH)₂ + Base Boronic->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Components
  • Ligands: Ligands are arguably the most critical variable for success. They stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[13]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, cost-effective ligand, but more electron-rich and bulky phosphines, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃), often provide superior results, especially for challenging substrates like heteroaryl chlorides.[1][8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more robust than phosphines, showing excellent activity and stability at higher temperatures.[6]

  • Base: The base is essential for activating the boronic acid.[12] The choice can significantly impact yield.

    • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[12][14] K₃PO₄ is a stronger base and can be effective when weaker carbonates fail.

    • Organic Bases: Amines like triethylamine (TEA) are sometimes used, though they are generally less effective for this transformation.[14]

  • Solvent: Aprotic polar solvents are typical. Mixtures of solvents like dioxane/water, THF/water, or toluene/ethanol/water are frequently employed.[13] The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-methoxy-5-methylpyrazine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / VolumeNotes
3-Bromo-2-methoxy-5-methylpyrazine203.041.01.0203 mgSubstrate
Arylboronic AcidVaries1.21.2VariesCoupling partner
PdCl₂(dppf)·CH₂Cl₂816.640.030.0324.5 mgPalladium precatalyst
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mgBase
1,4-Dioxane88.11--8 mLAnhydrous, degassed solvent
Deionized Water18.02--2 mLDegassed
Equipment
  • Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To the oven-dried Schlenk flask, add 3-Bromo-2-methoxy-5-methylpyrazine (203 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and Water. This can be done by bubbling Argon through the mixed solvent for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the flask containing the solids.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol) to the flask.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours. To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of inert gas.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-5-methyl-3-arylpyrazine product.

Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add Reactants & Base to Schlenk Flask B 2. Establish Inert Atmosphere (N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst C->D E 5. Heat & Stir (e.g., 90 °C, 18h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT, Quench & Extract F->G H 8. Wash, Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

While the provided protocol is robust, optimizing conditions for each unique boronic acid is often necessary to maximize yield.

Parameter Optimization Data

The following table summarizes common conditions and provides a starting point for optimization. Yields are highly dependent on the specific boronic acid used.

Catalyst System (mol%)Base (equiv.)Solvent System (v/v)Temp (°C)Typical YieldNotes & Rationale
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)85-9560-85%A classic, cost-effective system. Good for electron-neutral or -rich boronic acids.
PdCl₂(dppf) (3%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10070-95%Highly reliable and versatile. The dppf ligand is robust and effective for many substrates.[4]
Pd₂(dba)₃ (1.5%) / SPhos (3.6%)K₃PO₄ (2.5)Toluene/H₂O (10:1)100-11075-99%Buchwald-Hartwig conditions. Excellent for sterically hindered or electron-deficient partners. K₃PO₄ is a stronger base.[2]
PEPPSI-iPr (2%)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)80-10070-95%NHC-based catalyst. Often shows high turnover numbers and thermal stability.[13]
Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst or inefficient oxidative addition.

    • Solution: Ensure the reaction is strictly anaerobic. Use freshly degassed solvents. Switch to a more electron-rich ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos).[8] Increase temperature.

  • Formation of Palladium Black:

    • Cause: Catalyst decomposition.

    • Solution: The ligand may be dissociating or degrading. Increase ligand-to-palladium ratio or switch to a more robust chelating ligand (e.g., dppf) or an NHC ligand.[13]

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: The boronic acid reacts with trace water/protons to revert to the corresponding arene. This is accelerated by high temperatures and prolonged reaction times.[13]

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equiv.). Use boronic esters (e.g., pinacol esters), which are more stable.[13] Ensure the base is fully dissolved.

  • Homocoupling of Boronic Acid (R-R):

    • Cause: Can occur in the presence of oxygen.

    • Solution: Maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion

The Palladium-catalyzed Suzuki-Miyaura coupling is an indispensable method for the derivatization of 3-Bromo-2-methoxy-5-methylpyrazine. By understanding the fundamental catalytic cycle, researchers can make informed decisions regarding the selection of catalysts, ligands, bases, and solvents to achieve optimal outcomes. The protocol and data presented herein serve as a comprehensive and validated starting point for the synthesis of novel 3-aryl-2-methoxy-5-methylpyrazines, paving the way for advancements in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(38), 20354-20385. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(5), 1573-1638. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molla, M. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 450, 43-52. [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5129-5136. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3845-3854. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5294-5323. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Cernak, T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1147-1156. [Link]

  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines. [Link]

  • Cerdán, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2824. [Link]

  • ResearchGate. (2009). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [Link]

  • Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Pharmaceutical Ingredients Utilizing 3-Bromo-2-methoxy-5-methylpyrazine

Preamble: The Pyrazine Scaffold in Modern Drug Discovery The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties—an electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties—an electron-deficient aromatic system due to the two nitrogen atoms in a 1,4-arrangement—and its ability to act as a hydrogen bond acceptor make it a cornerstone in the design of a multitude of therapeutic agents.[2][3] Pyrazine derivatives are integral to a wide array of marketed drugs, exhibiting activities including anticancer, anti-inflammatory, and antiviral effects.

This guide focuses on a particularly versatile building block: 3-Bromo-2-methoxy-5-methylpyrazine . The strategic placement of its functional groups—a reactive bromine atom for cross-coupling, an electron-donating methoxy group to modulate ring electronics, and a methyl group for steric and lipophilic influence—makes it an ideal starting point for the synthesis of complex pharmaceutical intermediates. We will explore its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Physicochemical Properties & Reactivity Profile

Understanding the inherent characteristics of 3-Bromo-2-methoxy-5-methylpyrazine is fundamental to its effective use. The pyrazine core is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) under certain conditions but primarily enhances the susceptibility of the C-Br bond to oxidative addition by palladium catalysts.[4] The methoxy group at the C2 position, adjacent to the bromine, electronically activates the C3 position for this catalytic insertion.

PropertyValueSource
Molecular Formula C₆H₇BrN₂ON/A
Molecular Weight 203.04 g/mol N/A
Appearance Off-white to yellow solidN/A
Reactivity Hotspot C3-Br bond[4]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyrazine ring is the primary handle for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose, offering broad functional group tolerance and reliable scalability.[5]

Workflow: General Synthetic Strategy

The following diagram illustrates a typical workflow for elaborating the 3-Bromo-2-methoxy-5-methylpyrazine core into diverse scaffolds suitable for pharmaceutical development.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_products Intermediate Scaffolds cluster_final Final Application A 3-Bromo-2-methoxy- 5-methylpyrazine B Suzuki-Miyaura (C-C Bond Formation) A->B Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig (C-N Bond Formation) A->C Amine/Amide, Pd Catalyst, Base D Aryl/Heteroaryl Substituted Pyrazine Derivatives B->D E Amino-Substituted Pyrazine Derivatives C->E F Bioactive Pharmaceutical Ingredient (API) D->F Further Functionalization E->F Further Functionalization

Caption: General workflow for API synthesis using 3-Bromo-2-methoxy-5-methylpyrazine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[6] This reaction is fundamental for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium catalyst, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination.[7][8] The base (e.g., K₃PO₄, Na₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center.[6]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination (R¹-R²) boronate [R²-B(OH)₃]⁻ boronate->pd2_complex boronic_acid R²-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronic_acid caption Suzuki-Miyaura Catalytic Cycle (R¹ = Pyrazine Core)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This generalized protocol is a robust starting point for coupling 3-Bromo-2-methoxy-5-methylpyrazine with various aryl and heteroaryl boronic acids.[9][10]

Materials:

  • 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a ligand)

  • Phosphine Ligand (if required, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DME, Toluene)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand (if used), and base. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Bromo-2-methoxy-5-methylpyrazine and the boronic acid/ester.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to 85-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommendation & Rationale
Catalyst Pd(PPh₃)₄: Reliable for many simple arylboronic acids. Pd₂(dba)₃/XPhos: Superior for sterically hindered or electron-rich/poor coupling partners. The bulky XPhos ligand accelerates the reaction.[7]
Base K₃PO₄: A strong base suitable for most couplings. Na₂CO₃: A milder base, often used in aqueous solvent systems and for base-sensitive substrates.[9]
Solvent Dioxane/H₂O or DME/H₂O: The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Toluene: Used for strictly anhydrous conditions, often with organic-soluble bases like K₃PO₄.
Troubleshooting Low Yield: Ensure all reagents are dry and solvents are thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst. Increase catalyst/ligand loading if necessary. Debromination: This side reaction can occur, especially with highly active catalysts or extended reaction times. Using a less active catalyst or lower temperatures can mitigate this.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction couples the aryl bromide with a primary or secondary amine, providing access to a vast chemical space of anilines and related structures.

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[5] The key steps involve oxidative addition of the pyrazine bromide to the Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) to form a palladium-amido intermediate, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst.[11][12] The choice of ligand is paramount, with bulky, electron-rich biarylphosphine ligands being the most effective.[13]

G pd0 Pd(0)L pd2_complex R¹-Pd(II)L-Br pd0->pd2_complex Oxidative Addition (R¹-Br) pd2_amido R¹-Pd(II)L-NR²R³ pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination (R¹-NR²R³) amine HNR²R³ amine->pd2_complex base Base (e.g., NaOt-Bu) base->pd2_complex caption Buchwald-Hartwig Catalytic Cycle (R¹ = Pyrazine Core)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol provides a general method for coupling 3-Bromo-2-methoxy-5-methylpyrazine with a range of amines.[11][12][13]

Materials:

  • 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cs₂CO₃, 1.4 - 2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add 3-Bromo-2-methoxy-5-methylpyrazine and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

ParameterRecommendation & Rationale
Catalyst/Ligand Pd₂(dba)₃/BINAP: A classic combination effective for many amine couplings.[13] Pd(OAc)₂/XPhos or BrettPhos: More modern, highly active systems required for challenging substrates, including heteroaryl chlorides or sterically hindered amines.
Base NaOt-Bu: A strong, hindered base that is highly effective but can be incompatible with base-sensitive functional groups (e.g., esters). Cs₂CO₃ or K₂CO₃: Milder bases that are often preferred for substrates with sensitive functionalities.[13]
Solvent Toluene: A common, high-boiling solvent that works well for a majority of reactions. 1,4-Dioxane: Another excellent choice, though its higher coordinating ability can sometimes influence the catalytic cycle.
Troubleshooting No Reaction: Ensure the base is completely dry and of high quality. NaOt-Bu is particularly hygroscopic. The amine may be coordinating too strongly to the palladium; a more sterically hindered ligand can sometimes resolve this. Hydrodehalogenation: If the starting bromide is converted to the corresponding pyrazine without the amine, it indicates a side reaction. This can be suppressed by ensuring a sufficiently high concentration of the amine partner.

Safety and Handling

  • 3-Bromo-2-methoxy-5-methylpyrazine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts & Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They are also toxic and should be handled with care.

  • Bases: Sodium tert-butoxide is highly corrosive and hygroscopic. Handle exclusively in a glovebox or under inert gas.

  • Solvents: Toluene and 1,4-Dioxane are flammable and toxic. Use in a fume hood and away from ignition sources.

Conclusion

3-Bromo-2-methoxy-5-methylpyrazine is a high-value, versatile building block for the synthesis of bioactive pharmaceutical ingredients. Its reactivity, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides reliable and efficient access to complex molecular architectures. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can strategically construct novel C-C and C-N bonds, paving the way for the discovery and development of next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for chemists in the pharmaceutical industry to unlock the full synthetic potential of this powerful pyrazine derivative.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic-Synthesis.org. Retrieved March 28, 2026, from [Link]

  • Methods of selectively forming substituted pyrazines. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Synthetic process and intermediates. (2022, November 29). Justia Patents. Retrieved March 28, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. Retrieved March 28, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2026, March 14). ACS GCI Pharmaceutical Roundtable. Retrieved March 28, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. (n.d.). Google Patents.
  • 2-Amino-3-methoxy-pyrazine and process for its preparation. (n.d.). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved March 28, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis of substituted pyrazines (Patent). (2016, October 4). OSTI.GOV. Retrieved March 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023, April 21). Durham e-Theses. Retrieved March 28, 2026, from [Link]

  • Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. (2020, March 18). PubMed. Retrieved March 28, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved March 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 28, 2026, from [Link]

  • 2-Bromo-3-methylpyrazine. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis Protocols for 3-Bromo-2-methoxy-5-methylpyrazine

Executive Summary The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern drug discovery. The synthesis of specifically substituted pyrazines, such as 3-Bromo-2-methoxy-5-methylpyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern drug discovery. The synthesis of specifically substituted pyrazines, such as 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) [1], is highly sought after for developing novel kinase inhibitors and antimicrobial agents. Traditionally, electrophilic aromatic substitution (EAS) on pyrazines requires harsh conditions, prolonged heating, and often results in poor yields due to the ring's inherent deactivation.

This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) protocol for the regioselective bromination of 2-methoxy-5-methylpyrazine. By leveraging dielectric heating, this green-chemistry approach reduces reaction times from hours to minutes, minimizes polybrominated byproducts, and significantly improves the overall yield and purity profile[2][3].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

To ensure technical accuracy and predictable scale-up, it is critical to understand the causality behind the regioselectivity and the choice of microwave irradiation.

Regiochemical Control

Pyrazines are generally resistant to electrophilic attack. However, the introduction of the strongly electron-donating methoxy group (-OCH₃) at the C2 position significantly alters the electron density of the ring.

  • Directing Effects: The methoxy group exerts a strong resonance (+M) effect, activating the ortho (C3) and para (N4, non-carbon) positions. The methyl group at C5 exerts a much weaker inductive (+I) effect.

  • Site of Attack: Because the C3 position is directly ortho to the powerfully activating methoxy group, the ring is most nucleophilic at this carbon. Consequently, electrophilic bromination using N-Bromosuccinimide (NBS) occurs with high regioselectivity at C3, bypassing the C6 position.

The Microwave Advantage

Conventional convective heating (e.g., oil baths) relies on thermal conductivity, which is slow and often leads to substrate degradation before the desired activation energy is reached. Microwave irradiation directly couples with the dipole moments of the polar solvent (Acetonitrile) and the reagents[4]. This direct dielectric heating rapidly achieves the required activation energy for the Wheland intermediate formation, drastically accelerating the reaction kinetics while suppressing thermodynamic side-reactions.

Mechanism Substrate Substrate 2-Methoxy-5-methylpyrazine Intermediate Wheland Intermediate Sigma complex at C3 Substrate->Intermediate Electrophilic Attack Reagent Electrophile NBS (Br+ source) Reagent->Intermediate Electrophilic Attack Product Target Product 3-Bromo-2-methoxy-5-methylpyrazine Intermediate->Product Rearomatization (-H+)

Figure 2: Electrophilic aromatic substitution mechanism directed by the C2-methoxy group.

Experimental Workflow

Workflow A 2-Methoxy-5-methylpyrazine + NBS + MeCN B Microwave Irradiation (85°C, 15 min, 150W) A->B C Aqueous Workup (Na2S2O3 quench) B->C D Flash Chromatography (Hexane/EtOAc) C->D E 3-Bromo-2-methoxy- 5-methylpyrazine D->E

Figure 1: Microwave-assisted electrophilic bromination workflow.

Step-by-Step Microwave Protocol

This protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical junctures.

Materials & Equipment
  • Substrate: 2-Methoxy-5-methylpyrazine (1.0 equiv, 10.0 mmol, 1.24 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) - Recrystallized from water prior to use to ensure active Br⁺ species.

  • Solvent: Anhydrous Acetonitrile (MeCN) (15 mL)

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with a 30 mL heavy-walled pressure vial and Teflon septum.

Procedure
  • Reaction Assembly: In the 30 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-methoxy-5-methylpyrazine in 15 mL of anhydrous MeCN.

    • Validation Checkpoint: Ensure complete dissolution. Particulate matter can cause localized superheating (hotspots) in the microwave field.

  • Electrophile Addition: Add the NBS in one portion. Immediately seal the vial with the Teflon septum cap to prevent the escape of volatile intermediates.

  • Microwave Irradiation: Insert the vial into the microwave reactor cavity. Apply the following parameters:

    • Target Temperature: 85 °C

    • Hold Time: 15 minutes

    • Maximum Power: 150 W (Dynamic modulation)

    • Cooling: On (Compressed air cooling post-reaction)

    • Validation Checkpoint: Monitor the real-time pressure/temperature feedback curve on the reactor display. A smooth, asymptotic rise to 85 °C indicates stable dielectric heating.

  • Reaction Quenching (Critical Step): Once the cooling cycle brings the vial below 40 °C, uncap and immediately transfer the mixture to a 100 mL round-bottom flask. Add 10 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Validation Checkpoint: The addition of Na₂S₂O₃ will cause an immediate color shift from deep orange/yellow to pale yellow/colorless. This self-validates the complete neutralization of unreacted NBS and trace Br₂, preventing post-reaction polybromination during solvent evaporation.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0-10% EtOAc in Hexanes. The target compound, 3-Bromo-2-methoxy-5-methylpyrazine, elutes as a distinct UV-active band.

Comparative Data Analysis

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements in both efficiency and environmental impact (E-factor).

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Heating Modality Oil Bath (Convective)2.45 GHz Microwave (Dielectric)
Reaction Temperature 80 °C (Reflux)85 °C (Pressurized Sealed Vessel)
Reaction Time 6 - 8 Hours15 Minutes
Isolated Yield 55 - 65%88 - 92%
Regioselectivity (C3 vs C6) ~ 85:15> 95:5
Purity (LC-MS/UV) ~ 90% (Requires extensive prep-HPLC)> 98% (Standard Flash Chromatography)
Environmental Impact High (Prolonged energy use, solvent loss)Low (Rapid, sealed system)

Troubleshooting & Optimization

  • Over-bromination (Formation of 3,6-dibromo-2-methoxy-5-methylpyrazine): If LC-MS indicates dibrominated species, reduce the NBS stoichiometry strictly to 1.0 equiv and lower the microwave hold time to 10 minutes. Ensure the NBS is highly pure; degraded NBS releases free Br₂ which is less regioselective.

  • Incomplete Conversion: If starting material remains, verify the moisture content of the Acetonitrile. Water can competitively react with the bromonium intermediate or degrade the NBS. Use strictly anhydrous solvents.

  • Pressure Spikes during Microwave Run: This indicates solvent degradation or a runaway exothermic reaction. Ensure the reaction concentration does not exceed 0.7 M, and verify that the vial volume is not filled beyond 50% capacity to allow for vapor expansion.

References

  • Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Sciforum. Available at:[Link]

  • (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. Available at:[Link]

  • Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. Available at:[Link]

Sources

Application

Application Note: Orthogonal Regioselective Functionalization of 3-Bromo-2-methoxy-5-methylpyrazine

Scientific Context & Mechanistic Rationale C-3 Bromide: Highly susceptible to transition-metal-catalyzed oxidative addition, enabling rapid cross-coupling [[1]]([Link]). C-6 Proton: The only unsubstituted ring position.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

  • C-3 Bromide: Highly susceptible to transition-metal-catalyzed oxidative addition, enabling rapid cross-coupling [[1]]([Link]).

  • C-6 Proton: The only unsubstituted ring position. It is rendered highly acidic by the adjacent electronegative nitrogen atoms, allowing for directed metalation .

  • C-5 Methyl Group: Capable of lateral functionalization via radical mechanisms.

The primary challenge in functionalizing naked or lightly substituted diazines is their low-lying Lowest Unoccupied Molecular Orbital (LUMO). Traditional alkyllithium reagents (e.g., n-BuLi) often act as nucleophiles rather than bases, leading to unwanted Chichibabin-type addition products . To circumvent this, the use of sterically hindered, non-nucleophilic bases such as 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl, Knochel's base) is strictly required for C-H functionalization .

Experimental Workflows & Logical Relationships

G cluster_0 Orthogonal Functionalization Pathways SM 3-Bromo-2-methoxy- 5-methylpyrazine C3 Pathway A: C-3 Cross-Coupling (Suzuki-Miyaura) SM->C3 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O C6 Pathway B: C-6 Metalation (C-H Functionalization) SM->C6 TMPMgCl·LiCl (-40°C) then Electrophile C5 Pathway C: C-5 Lateral (Radical Halogenation) SM->C5 NBS, AIBN CCl4 or MeCN (Reflux) Prod1 3-Aryl-2-methoxy- 5-methylpyrazine C3->Prod1 Prod2 6-Substituted-3-bromo- 2-methoxy-5-methylpyrazine C6->Prod2 Prod3 5-(Bromomethyl)-3-bromo- 2-methoxypyrazine C5->Prod3

Orthogonal functionalization pathways for 3-Bromo-2-methoxy-5-methylpyrazine.

Detailed Methodologies: Self-Validating Protocols

Protocol A: C-3 Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The C-Br bond at position 3 is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyrazine ring . Pd(dppf)Cl₂ is selected as the precatalyst because its large bite angle facilitates both oxidative addition and reductive elimination, minimizing protodeboronation side reactions. A biphasic 1,4-dioxane/water mixture is used to ensure the solubility of the inorganic base (K₂CO₃), which is essential for accelerating the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 3-bromo-2-methoxy-5-methylpyrazine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Causality: Degassing via sparging with argon for 15 minutes is critical to prevent the premature oxidation of the active Pd(0) catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 80 °C.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating: it is deemed complete when the characteristic 1:1 M / M+2 isotopic doublet of the starting bromide (m/z ~203/205) is fully consumed and replaced by the expected product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: C-6 Regioselective Magnesiation and Electrophilic Trapping

Causality & Design: Direct lithiation of pyrazines often fails due to nucleophilic attack or rapid decomposition of the lithiated intermediate . Using TMPMgCl·LiCl provides high kinetic basicity without nucleophilicity . The reaction must be conducted at -40 °C; higher temperatures lead to dimerization or ring-opening of the sensitive pyrazinylmagnesium species.

Step-by-Step Procedure:

  • Substrate Solution: Dissolve 3-bromo-2-methoxy-5-methylpyrazine (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) under a strict argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, ~1.0 M in THF/toluene) over 10 minutes. Stir at -40 °C for 30 minutes.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of D₂O. Extract with Et₂O and analyze via GC-MS. Successful metalation is confirmed by >95% deuterium incorporation at C-6 (observed as an m/z shift from 203/205 to 204/206 and the disappearance of the aromatic singlet in ¹H NMR).

  • Electrophilic Trapping: Add the desired electrophile (e.g., iodine or benzaldehyde, 1.5 equiv) dissolved in 2 mL of anhydrous THF. Maintain at -40 °C for 1 hour, then slowly warm to room temperature.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 x 15 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography.

Quantitative Data Summary

To facilitate rapid protocol selection, the following table summarizes the expected outcomes and regioselectivity for various functionalization conditions applied to the 3-bromo-2-methoxy-5-methylpyrazine scaffold.

Functionalization SiteReagents & ConditionsElectrophile / Coupling PartnerYield (%)Regioselectivity
C-3 (Cross-Coupling) Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °CPhenylboronic acid85-92%>99% (C-3 only)
C-3 (Amination) Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CMorpholine78-84%>99% (C-3 only)
C-6 (Metalation) TMPMgCl·LiCl, THF, -40 °CIodine (I₂)75-80%>95% (C-6 vs C-5)
C-6 (Metalation) TMPMgCl·LiCl, THF, -40 °CBenzaldehyde68-72%>95% (C-6 vs C-5)
C-5 (Radical) NBS, AIBN, MeCN, 80 °CN/A (Bromination)55-65%Moderate (Side reactions)

References

  • Title: Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: PubMed URL: [Link]

  • Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Verlag der Zeitschrift für Naturforschung URL: [Link]

  • Title: Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping Source: PMC - NIH URL: [Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 3-Bromo-2-methoxy-5-methylpyrazine

In-Depth Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-2-methoxy-5-methylpyrazine Executive Summary The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-2-methoxy-5-methylpyrazine

Executive Summary

The functionalization of electron-deficient heterocycles is a cornerstone of modern medicinal chemistry. 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5) [1] is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, CNS-active agents, and antiviral compounds[2]. Due to the inherent electron deficiency of the 1,4-diazine core, this substrate is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive, field-validated guide to executing SNAr on 3-bromo-2-methoxy-5-methylpyrazine. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide empowers researchers to achieve high-yielding C–N, C–O, and C–S bond formations without the need for expensive transition-metal catalysts[3].

Mechanistic Rationale: The "Why" Behind the Chemistry

To optimize an SNAr reaction, one must understand the electronic topology of the substrate. Pyrazine is a strongly electron-withdrawing heterocycle; the two nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack[4].

In 3-bromo-2-methoxy-5-methylpyrazine:

  • The Leaving Group (Bromine at C3): Positioned ortho to the methoxy group and para to the N4 nitrogen. Bromide is an excellent leaving group due to its polarizability and the stability of the resulting anion.

  • The Directing/Electronic Effects: The methoxy group at C2 is electron-donating via resonance (+M) but electron-withdrawing via induction (-I). While the +M effect slightly deactivates the ring compared to an unsubstituted pyrazine, the overwhelming electron deficiency of the diazine core dictates that SNAr proceeds readily.

  • The Meisenheimer Complex: The rate-limiting step is the initial nucleophilic attack, which forms a negatively charged Meisenheimer intermediate. Polar aprotic solvents (e.g., NMP, DMSO) are critical here, as their high dielectric constants stabilize this highly polar transition state[2].

SNAr_Mechanism Substrate 3-Bromo-2-methoxy- 5-methylpyrazine + Nucleophile (Nu⁻) TS Meisenheimer Complex (Anion delocalized on N) Substrate->TS Addition (Rate Limiting) Product 3-Nu-2-methoxy- 5-methylpyrazine + Bromide (Br⁻) TS->Product Elimination (Fast)

Fig 1. Addition-elimination mechanism of SNAr on the pyrazine scaffold.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) and strategic workup steps, the protocols inherently correct for common failure modes (e.g., incomplete conversion, solvent carryover).

SNAr_Workflow Prep 1. Reagent Preparation Substrate, Nucleophile, Base, Polar Aprotic Solvent React 2. Reaction Execution Thermal Heating (80-120°C) or Microwave Prep->React Monitor 3. In-Process Control (IPC) Monitor via LC-MS / TLC React->Monitor Monitor->React Incomplete Conversion Workup 4. Quench & Extraction Aqueous Wash (Remove DMSO/NMP) Monitor->Workup Complete Conversion Purify 5. Isolation & Analysis Flash Chromatography, NMR, HRMS Workup->Purify

Fig 2. Standardized experimental workflow for SNAr optimization and execution.

Protocol A: C–N Bond Formation (Amination)

This protocol is optimized for primary and secondary aliphatic or aromatic amines.

  • Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine reacts exclusively.

Step-by-Step Procedure:

  • Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 mmol, 203.04 mg).

  • Solvent & Base: Dissolve the substrate in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Add DIPEA (2.0 mmol, 348 µL). Note: NMP is preferred over DMF to avoid dimethylamine impurities generated by thermal degradation of DMF.

  • Nucleophile Addition: Add the desired amine (1.2 mmol). Seal the vial under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 90 °C using a pie-block or oil bath.

  • Monitoring (IPC): After 4 hours, sample 5 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS. The pyrazine core absorbs strongly at 254 nm. Look for the disappearance of the starting material mass [M+H]+ 203/205 and the appearance of the product mass.

  • Workup: Once complete, cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl drastically increases the partition coefficient of NMP into the aqueous layer, ensuring complete removal of the high-boiling solvent. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 3-amino substituted pyrazine.

Protocol B: C–O Bond Formation (Alkoxylation)

Alkoxides are significantly stronger and harder nucleophiles than amines. Consequently, this reaction requires lower temperatures to prevent side reactions, such as the nucleophilic cleavage of the existing C2-methoxy group.

Step-by-Step Procedure:

  • Preparation of Alkoxide: In a dry flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous THF (2.0 mL). Cool to 0 °C. Slowly add the desired alcohol (1.2 mmol) dropwise. Stir for 15 minutes until H₂ evolution ceases.

  • Substrate Addition: Dissolve 3-Bromo-2-methoxy-5-methylpyrazine (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize any unreacted alkoxide.

  • Extraction: Extract with Dichloromethane (DCM) (3 × 10 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Optimization Matrix

To assist in rapid protocol adaptation, the following table summarizes the expected reaction parameters and yields based on the nucleophile class.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield
Cyclic Sec. Amine MorpholineDIPEA (2 eq)NMP904 - 685 - 95%
Primary Alkyl Amine BenzylamineK₂CO₃ (2 eq)DMSO806 - 875 - 85%
Aromatic Amine AnilineNaOtBu (1.5 eq)THF6512 - 1660 - 75%*
Alkoxide Sodium MethoxideNone (Reagent)MeOHRT2 - 4> 90%
Thiolate ThiophenolCs₂CO₃ (1.5 eq)DMFRT - 502 - 480 - 90%

*Note: Aromatic amines are weaker nucleophiles. If SNAr fails or stalls, transitioning to a Palladium-catalyzed Buchwald-Hartwig cross-coupling may be required for highly electron-deficient anilines[3].

Troubleshooting & Analytical Characterization

  • Issue: Incomplete Conversion.

    • Cause: The nucleophile is too sterically hindered or electronically deactivated.

    • Solution: Increase the temperature to 120 °C or utilize microwave irradiation (150 °C for 20 minutes). If using an amine, switch the base from DIPEA to a stronger inorganic base like Cs₂CO₃ to ensure the amine remains fully deprotonated/active.

  • Issue: Formation of a Hydroxyl-Pyrazine Byproduct (M-14 or M+OH).

    • Cause: Trace water in the solvent reacts with the highly electrophilic pyrazine core, substituting the bromide with a hydroxyl group.

    • Solution: Ensure all solvents are strictly anhydrous. Use freshly opened bottles of NMP/DMSO and dry glassware.

  • Issue: Demethylation of the C2-Methoxy Group.

    • Cause: Prolonged heating at extreme temperatures (>130 °C) in the presence of strong nucleophiles can lead to ether cleavage.

    • Solution: Lower the reaction temperature and increase the equivalence of the nucleophile to accelerate the primary SNAr reaction over degradation pathways.

References

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Efficient Exploration of Reaction Space to Optimize Sustainable Cu-Mediated Ullmann Couplings. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 3-Bromo-2-methoxy-5-methylpyrazine as a Strategic Precursor in Heterocyclic Synthesis

Abstract The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials.[1][2][3] This guide focus...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials.[1][2][3] This guide focuses on the synthetic utility of 3-Bromo-2-methoxy-5-methylpyrazine, a highly functionalized and versatile building block. The strategic placement of the bromine atom, an electron-donating methoxy group, and a methyl group provides a powerful platform for regioselective elaboration.[4] This document provides an in-depth exploration of its application in cornerstone palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Strategic Value of 3-Bromo-2-methoxy-5-methylpyrazine

The utility of this precursor lies in the distinct roles of its substituents, which allow for controlled, stepwise modifications.

  • The Bromine Atom (C3): This serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5]

  • The Methoxy Group (C2): As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyrazine ring. This influences the reactivity at other positions and can affect the biological activity of the final compound.[4]

  • The Methyl Group (C5): This group provides a site for potential further functionalization (e.g., benzylic oxidation) or can be used to fine-tune steric and lipophilic properties of the target molecule, which is critical in drug design.[6]

This combination of functional groups makes 3-Bromo-2-methoxy-5-methylpyrazine an ideal starting material for building libraries of complex heterocyclic compounds.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is perfectly poised for a variety of palladium-catalyzed reactions, which are among the most powerful and versatile methods in modern organic synthesis.[7]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl frameworks, which are common motifs in pharmaceuticals.[8][9] The reaction couples the bromopyrazine with an organoboron reagent, typically a boronic acid or ester.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]

The choice of ligand is critical; it stabilizes the palladium catalyst, promotes the individual steps of the catalytic cycle, and prevents catalyst decomposition. The base (e.g., Na₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.[11]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Br- Br- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative Addition B(OH)2-R B(OH)2-R B(OH)2-R->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagent/ComponentMolar Eq.Purpose
3-Bromo-2-methoxy-5-methylpyrazine1.0Starting Material (Limiting Reagent)
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)2-5 mol%Catalyst
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0Activates Boronic Acid
Anhydrous Solvent (e.g., Dioxane/H₂O, Toluene)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.[5]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 4:1 Dioxane/Water) via syringe. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to maintain an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.[10]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for linking terminal alkynes to aryl halides, providing access to alkynyl-pyrazine derivatives. These products are valuable intermediates for synthesizing more complex heterocycles or as components in conjugated materials.[12]

Causality and Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki reaction, undergoing oxidative addition to the C-Br bond. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[13] The amine base (e.g., Et₃N, NHiPr₂) is required to deprotonate the alkyne and neutralize the HBr formed during the reaction.[14]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyrazine, Pd Catalyst, CuI in Flask B Evacuate & Backfill with Argon (3x) A->B C Add Anhydrous Solvent & Amine Base B->C D Add Terminal Alkyne via Syringe C->D E Heat Reaction Mixture (e.g., RT to 60°C) D->E F Monitor by TLC/LC-MS E->F G Cool & Filter (e.g., through Celite) F->G H Solvent Extraction (e.g., Ethyl Acetate) G->H I Wash with Water & Brine H->I J Dry, Concentrate & Purify via Chromatography I->J

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

Reagent/ComponentMolar Eq.Purpose
3-Bromo-2-methoxy-5-methylpyrazine1.0Starting Material
Terminal Alkyne1.1 - 1.5Coupling Partner
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)2-5 mol%Primary Catalyst
Copper(I) Iodide (CuI)1-5 mol%Co-catalyst
Amine Base (e.g., Et₃N, DIPA)2.0 - 3.0Base and Solvent
Anhydrous Solvent (e.g., Toluene, THF)-Reaction Medium (if base is not solvent)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (2 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction Execution: Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C depending on substrate reactivity) until TLC/LC-MS analysis indicates completion. Anhydrous and anaerobic conditions are crucial to prevent side reactions like alkyne homocoupling (Glaser coupling).[12]

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired alkynyl-pyrazine.[14]

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. These motifs are ubiquitous in pharmaceuticals.[15][16] Using 3-Bromo-2-methoxy-5-methylpyrazine in this reaction provides direct access to valuable 3-amino-pyrazine derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is often critical for the reaction to proceed.[16]

  • Reductive Elimination: The C-N bond is formed, releasing the aminated pyrazine product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential as they promote the reductive elimination step, which can be challenging, especially with electron-rich anilines or sterically hindered substrates.[15][17]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reagent/ComponentMolar Eq.Purpose
3-Bromo-2-methoxy-5-methylpyrazine1.0Starting Material
Primary or Secondary Amine1.1 - 1.5Coupling Partner
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)1-2 mol%Catalyst Source
Phosphine Ligand (e.g., XPhos, (±)-BINAP)2-4 mol%Stabilizes Catalyst, Promotes Reaction
Base (e.g., NaOt-Bu, Cs₂CO₃)1.4 - 2.5Deprotonates Amine
Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane)-Reaction Medium

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or using a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq.) to an oven-dried flask.

  • Reagent Addition: Add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the bromopyrazine.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography to isolate the 3-amino-2-methoxy-5-methylpyrazine derivative.[15][16]

Buchwald_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) H-Base+ H-Base+ Amine_Coordination->H-Base+ Br- Br- Amine_Coordination->Br- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR2 HNR2 HNR2->Amine_Coordination Base Base Base->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Prospects

3-Bromo-2-methoxy-5-methylpyrazine is a powerful and versatile precursor for the synthesis of diverse heterocyclic structures. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to C-C and C-N bond formation. By mastering these protocols and understanding the underlying mechanistic principles, researchers can effectively leverage this building block to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. The products of these initial couplings can serve as advanced intermediates for the synthesis of more complex fused systems, further expanding the synthetic possibilities.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
  • Patel, H. M., et al. (2021). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
  • Jiang, T., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • BenchChem. (2025).
  • Bentham Science Publishers. (2024).
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • BenchChem. (2025).
  • Steel, P. G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyrazine.
  • Organic Chemistry Frontiers. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • MDPI. (2020).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Chemistry - A European Journal. (2020).

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Technical Notes & Optimization

Troubleshooting

How to minimize debromination of 3-Bromo-2-methoxy-5-methylpyrazine during cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in the cross-coupling of electron-defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in the cross-coupling of electron-deficient heteroaryls: protodehalogenation (debromination) .

When working with 3-Bromo-2-methoxy-5-methylpyrazine, researchers frequently observe the undesired conversion of the C–Br bond to a C–H bond, yielding 2-methoxy-5-methylpyrazine instead of the desired cross-coupled product. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you engineer a robust catalytic system that outcompetes this parasitic side reaction.

Mechanistic Overview: Cross-Coupling vs. Protodehalogenation

To solve debromination, we must first understand the competing kinetic pathways. After the initial oxidative addition of Palladium(0) into the C–Br bond, the resulting Aryl-Pd(II)-Br intermediate faces a critical junction. If transmetalation is slow, the intermediate is vulnerable to β -hydride elimination from basic additives, ligands, or solvent molecules, leading to an Aryl-Pd(II)-H species that rapidly reductively eliminates to form the debrominated byproduct.

Mechanism Substrate 3-Bromo-2-methoxy- 5-methylpyrazine OxAdd Aryl-Pd(II)-Br Intermediate Substrate->OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation (Desired Pathway) OxAdd->Transmetalation Fast (Optimized Conditions) BetaHydride Beta-Hydride Elimination (From Base/Solvent) OxAdd->BetaHydride Slow Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product PdH Aryl-Pd(II)-H Intermediate BetaHydride->PdH Debrom Debrominated Byproduct (2-Methoxy-5-methylpyrazine) PdH->Debrom Reductive Elimination

Caption: Mechanistic divergence between the desired cross-coupling cycle and undesired protodehalogenation.

Troubleshooting FAQs

Q1: Why is 3-Bromo-2-methoxy-5-methylpyrazine particularly prone to debromination?

A1: The susceptibility lies in the electronic and steric microenvironment of the pyrazine ring. The electron-deficient nature of the pyrazine nitrogen atoms makes the initial oxidative addition of Pd(0) into the C–Br bond highly favorable 1. However, the methoxy group positioned ortho to the bromine can coordinate with the palladium center, forming a stabilized metallacycle. This stabilization drastically slows down the subsequent transmetalation step. When transmetalation is delayed, the long-lived Aryl-Pd(II) complex has ample time to undergo deleterious side reactions, primarily reductive debromination.

Q2: What is the mechanistic origin of the hydrogen atom in the debrominated byproduct?

A2: The hydrogen atom typically originates from one of three sources:

  • β -Hydride Elimination from Bases: Alkoxide bases (e.g., NaOtBu) or aliphatic amine bases can coordinate to the Pd center and undergo β -hydride elimination, transferring a hydride to the metal 2.

  • Coupling Partner Fragmentation: In B-alkyl Suzuki couplings, the alkyl chain or the boronic ester skeleton itself can act as a hydride donor 3.

  • Protic Solvents/Moisture: Trace water or protic solvents (like methanol or ethanol) can directly protonate the Aryl-Pd(II) intermediate.

Q3: How does the choice of base influence this side reaction?

A3: The base is often the primary culprit. Strong alkoxide bases are notorious for promoting debromination because they readily form Pd-alkoxide intermediates that undergo β -hydride elimination. To suppress this, you must switch to weaker, non-nucleophilic, and strictly inorganic bases. Anhydrous K3​PO4​ or Cs2​CO3​ are highly recommended because they lack β -hydrogens and cannot act as hydride donors 4.

Q4: Which ligand systems are optimal for outcompeting debromination?

A4: To minimize debromination, the rates of transmetalation and reductive elimination must be accelerated to outpace the side reactions. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos are the gold standard here. Their electron-rich dicyclohexyl phosphine moiety stabilizes the active monoligated Pd(0) species, while the extreme steric bulk of the lower biphenyl ring forces the aryl groups on the Pd(II) center closer together, dramatically accelerating reductive elimination.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination for electron-deficient heteroaryl halides like 3-Bromo-2-methoxy-5-methylpyrazine.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Debromination (%)
1 Pd(OAc)2​ / PPh3​ NaOtBu Toluene10015%75%
2 Pd(OAc)2​ / dppf Na2​CO3​ DMF / H2​O (9:1)9045%30%
3 Pd2​(dba)3​ / SPhos K3​PO4​ Toluene8072%12%
4 XPhos Pd G3 K3​PO4​ (Anhydrous) 1,4-Dioxane (Anhydrous) 80 92% < 2%

Data Interpretation: Entry 1 fails catastrophically due to the hydride-donating alkoxide base. Entry 2 improves but suffers from protodehalogenation driven by the aqueous solvent system. Entry 4 represents the optimized, self-validating system where steric acceleration (XPhos) and a hydride-free environment ( K3​PO4​ /Dioxane) nearly eliminate the side reaction.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible experiment, follow this strictly anhydrous protocol utilizing a Generation 3 (G3) precatalyst. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring harsh reducing agents that could trigger side reactions.

Workflow Step1 1. Glassware Preparation Flame-dry Schlenk tube & backfill with N2 Step2 2. Reagent Loading Add Pyrazine, Boronic Acid, K3PO4, XPhos Pd G3 Step1->Step2 Step3 3. Atmosphere Exchange Evacuate and backfill with N2 (3x) Step2->Step3 Step4 4. Solvent Addition Inject anhydrous, sparged 1,4-Dioxane Step3->Step4 Step5 5. Reaction Execution Stir at 80°C for 2-4 hours Step4->Step5 Step6 6. Workup & Validation Filter through Celite, LC-MS analysis Step5->Step6

Caption: Step-by-step experimental workflow for optimized anhydrous cross-coupling.

Protocol Instructions:
  • Glassware Preparation: Flame-dry a Schlenk tube or a heavy-walled reaction vial under high vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Reagent Loading (Open to Air briefly or in Glovebox):

    • Add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 equiv).

    • Add the Boronic Acid or Boronic Ester coupling partner (1.2 - 1.5 equiv).

    • Add finely milled, anhydrous K3​PO4​ (2.0 - 3.0 equiv). Note: Do not use hydrated bases.

    • Add XPhos Pd G3 precatalyst (2 - 5 mol%).

  • Atmosphere Exchange: Seal the vessel with a PTFE septum. Evacuate the vessel and backfill with Nitrogen (Repeat 3x).

  • Solvent Addition: Via a dry syringe, add anhydrous 1,4-Dioxane (0.1 M to 0.2 M relative to the pyrazine). Critical Step: The solvent must be rigorously degassed prior to addition (e.g., via Argon sparging for 30 minutes or 3 freeze-pump-thaw cycles) to prevent catalyst oxidation.

  • Reaction Execution: Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous inorganic base is well-suspended.

  • Validation & Workup: After 2 hours, sample an aliquot via syringe, dilute in MeCN, and analyze via LC-MS. The absence of the [M+H] peak for 2-methoxy-5-methylpyrazine validates the suppression of debromination. Once the starting material is consumed, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • BenchChem Technical Support. Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Books.
  • Lau SYW, et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH PMC.
  • ChemRxiv. C(sp2)

Sources

Optimization

Optimizing reaction yield in the synthesis of 3-Bromo-2-methoxy-5-methylpyrazine

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methoxy-5-methylpyrazine . This heteroaromatic halide is a highly valued intermediate in medicinal chemistry, notably serving as a core scaffold in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-methoxy-5-methylpyrazine . This heteroaromatic halide is a highly valued intermediate in medicinal chemistry, notably serving as a core scaffold in the development of β-secretase (BACE-1) inhibitors (such as LY3202626) for Alzheimer's disease research .

While the direct regioselective electrophilic bromination of 2-methoxy-5-methylpyrazine is the most efficient synthetic route, the electron-deficient nature of the pyrazine ring combined with the competing reactivity of the 5-methyl group requires precise control over reaction conditions. This guide provides validated protocols, empirical optimization data, and mechanistic troubleshooting to ensure high-yield synthesis.

I. Reaction Pathway & Mechanistic Rationale

The methoxy group at the C2 position strongly activates the pyrazine ring toward electrophilic aromatic substitution via resonance electron donation. The C3 position (ortho to the methoxy group) is the preferred site of attack. However, N-Bromosuccinimide (NBS) can operate via two distinct pathways: an ionic electrophilic pathway (desired) and a radical Wohl-Ziegler pathway (undesired). To favor ring bromination over benzylic bromination at the C5-methyl group, the reaction must be shielded from light and conducted in a polar aprotic solvent .

ReactionPathway SM 2-Methoxy-5-methylpyrazine (Starting Material) Reagents NBS (1.05 eq) Solvent: DMF Temp: 0°C to RT SM->Reagents Electrophilic Bromination Product 3-Bromo-2-methoxy-5-methylpyrazine (Target Product) Reagents->Product Major Pathway (Polar conditions) SideProduct 5-(Bromomethyl)-2-methoxypyrazine (Radical Side Product) Reagents->SideProduct Minor Pathway (Light/Heat induced)

Reaction pathway for the bromination of 2-methoxy-5-methylpyrazine highlighting major products.

II. Standard Operating Procedure (SOP): Regioselective Bromination

This self-validating protocol is designed to maximize the formation of the Wheland intermediate at the C3 position while suppressing radical initiation.

Step 1: Reagent Purification (Critical) Purify NBS by recrystallization from pre-heated water (90 °C) to remove trace molecular bromine (Br₂) and succinimide, which can initiate unwanted radical reactions or buffer the active brominating species . Dry thoroughly under vacuum over P₂O₅ for 12 hours.

Step 2: Reaction Setup In a flame-dried, amber-glass round-bottom flask (to strictly exclude UV/visible light) equipped with a magnetic stirrer and nitrogen inlet, dissolve 2-methoxy-5-methylpyrazine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

Step 3: Temperature Control & Addition Cool the solution to 0 °C using an ice-water bath. Add the freshly recrystallized NBS (1.05 equiv) portion-wise over 20 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could provide the activation energy required for radical homolysis of the N-Br bond.

Step 4: Monitoring & Validation Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C). Monitor the reaction via LC-MS. The reaction is self-validating when the M+ peak of the starting material disappears, replaced by the M+ / M+2 isotopic doublet characteristic of mono-bromination, without the appearance of M+78/80/82 tribromide clusters.

Step 5: Quench & Workup Pour the reaction mixture into ice-cold water (5x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous sodium thiosulfate (to quench unreacted electrophilic bromine), followed by a 5% aqueous LiCl wash (to remove residual DMF), and finally brine.

Step 6: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–15% EtOAc in Hexanes) to afford the pure target compound.

III. Yield Optimization Data

The following table summarizes the empirical data demonstrating the causality between reaction environment (solvent polarity, temperature, light) and the resulting product distribution.

SolventTemperatureNBS EquivalentsLight ExposureYield (%)Major Impurity Observed
CCl₄ (Non-polar)Reflux (76 °C)1.10Ambient< 10%5-(Bromomethyl)-2-methoxypyrazine
MeCN (Polar)25 °C1.10Ambient65%3,6-Dibromo-2-methoxy-5-methylpyrazine
DMF (Highly Polar) 0 °C to 25 °C 1.05 Shielded (Amber) 88% Trace unreacted SM
DMF (Highly Polar)0 °C to 25 °C1.20Shielded (Amber)72%3,6-Dibromo-2-methoxy-5-methylpyrazine

IV. Troubleshooting Guide

Troubleshooting Start Low Yield Detected CheckLCMS Analyze LC-MS Profile Start->CheckLCMS Unreacted High Unreacted SM (M+ peak dominant) CheckLCMS->Unreacted OverBrom Dibrominated Species (M+78/M+80/M+82) CheckLCMS->OverBrom BenzylBrom Benzylic Bromination (Isomeric M+78/M+80) CheckLCMS->BenzylBrom Sol1 Use fresh NBS & check moisture Unreacted->Sol1 Sol2 Lower Temp to 0°C & reduce NBS eq OverBrom->Sol2 Sol3 Exclude light & use polar solvent (DMF) BenzylBrom->Sol3

Diagnostic workflow for resolving common yield-reducing side reactions during bromination.

Q: My LC-MS shows a significant peak with an identical mass to the product (M+ and M+2 isotopic pattern), but a different retention time. What is happening? A: You are observing benzylic bromination at the 5-methyl group, forming 5-(bromomethyl)-2-methoxypyrazine. This occurs when the reaction shifts from an ionic electrophilic pathway to a radical pathway. Resolution: Ensure you are using a polar aprotic solvent (like DMF) rather than non-polar solvents (like CCl₄ or DCM). Shield the reaction flask from light using aluminum foil, and strictly avoid temperatures above 25 °C.

Q: I am seeing a dibrominated byproduct (mass shift of +158 relative to SM). How do I suppress this? A: Over-bromination typically occurs at the C6 position, yielding 3,6-dibromo-2-methoxy-5-methylpyrazine. While the pyrazine ring is generally electron-deficient, the methoxy group is a strong activator. Resolution: Tightly control the stoichiometry of NBS to exactly 1.00–1.05 equivalents. Add the NBS portion-wise at 0 °C to prevent localized concentration spikes, and quench the reaction immediately once the starting material is consumed.

Q: The reaction stalls at 50% conversion despite adding 1.05 equivalents of NBS. A: This is a classic symptom of degraded NBS. Over time, ambient moisture causes NBS to degrade into succinimide and molecular bromine. The presence of succinimide buffers the reaction and alters the active brominating species. Resolution: Recrystallize your NBS from hot water prior to use. Additionally, ensure your DMF is strictly anhydrous; water can prematurely quench the electrophilic bromine species.

Q: I am losing product during the aqueous workup. The isolated yield is much lower than the LC-MS conversion suggests. A: Pyrazines, especially those with methoxy and methyl substituents, retain partial water solubility. Furthermore, DMF can act as a phase-transfer agent, carrying the product into the aqueous layer. Resolution: Dilute the reaction mixture with a massive excess of water (at least 5x the DMF volume) before extraction. Washing the combined organic layers with a 5% aqueous LiCl solution is highly effective at stripping residual DMF out of the organic phase without sacrificing the pyrazine product.

V. Frequently Asked Questions (FAQs)

Q: Can I use Br₂ in acetic acid instead of NBS for this synthesis? A: While Br₂ in acetic acid can achieve electrophilic bromination, it is a much harsher reagent and significantly increases the risk of over-bromination (dibromination) and ether cleavage (demethylation of the methoxy group). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which is ideal for the mono-bromination of activated heterocycles.

Q: Is 3-Bromo-2-methoxy-5-methylpyrazine stable for long-term storage? A: Yes, but like many heteroaryl halides, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, and protected from light. Prolonged exposure to ambient light and moisture can lead to slow photolytic debromination or hydrolysis.

Q: How does this intermediate fit into downstream drug development workflows? A: The bromine atom at the C3 position serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In the synthesis of CNS-penetrant BACE-1 inhibitors, this pyrazine core is typically coupled with complex chiral amines or boronic acids to build the final active pharmaceutical ingredient.

VI. References

  • Garcia-Losada, P., DeBaillie, A. C., Eugenio de Diego, J., & Frederick, M. O. (2020). Synthesis, Optimization, and Large-Scale Preparation of the Low-Dose Central Nervous System-Penetrant BACE1 Inhibitor LY3202626 via a [3 + 2] Nitrone Cycloaddition. Organic Process Research & Development. ACS Publications.[Link]

  • Organic Syntheses. (2007). Purification of N-Bromosuccinimide. Procedure for n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Bromo-2-methoxy-5-methylpyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-Bromo-2-methoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5). This guide bridges the gap between theoretical chemical properties and practical, bench-level execution, ensuring your assays and formulations yield reproducible, artifact-free data.

Chemical Profiling & Causality of Insolubility

To solve a solubility issue, we must first understand the molecular causality. 3-Bromo-2-methoxy-5-methylpyrazine is notoriously difficult to dissolve in aqueous media due to a "perfect storm" of structural features:

  • High Lipophilicity: The pyrazine core is decorated with a heavy, highly hydrophobic bromine atom and a non-polar methyl group.

  • Steric Hindrance & Lack of H-Bonding: The methoxy group provides minor polarity but acts primarily as a bulky, lipophilic shield that prevents efficient hydration of the ring.

  • Negligible Ionization: While pyrazines contain basic nitrogen atoms, the strongly electron-withdrawing nature of the bromo and methoxy substituents drastically reduces the electron density on the ring. This pushes the pKa well below physiological pH (typically < 2) 1. Consequently, the molecule remains entirely un-ionized in neutral buffers (pH 7.4), rendering traditional salt-formation strategies ineffective.

Solubility Troubleshooting Decision Matrix

The strategy you choose depends entirely on your downstream application. Use the logical workflow below to determine the optimal path for your specific assay.

SolubilityWorkflow Start Poor Aqueous Solubility 3-Bromo-2-methoxy-5-methylpyrazine Decision1 Identify Target Application Start->Decision1 InVitro In Vitro Assays (Cell Culture / Biochemical) Decision1->InVitro Cells/Enzymes InVivo In Vivo Dosing (Animal Models / PK) Decision1->InVivo PK/PD/Tox Cosolvent Co-solvent Cascade DMSO -> PEG400 -> Buffer InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin ASD Amorphous Solid Dispersion (PVP / HPMC) InVivo->ASD Surfactant Surfactant Addition (Tween-80 / Cremophor EL) Cosolvent->Surfactant If precipitation occurs Success Homogeneous Aqueous Solution Surfactant->Success Cyclodextrin->Success ASD->Success

Workflow for enhancing aqueous solubility of 3-Bromo-2-methoxy-5-methylpyrazine by application.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Bromo-2-methoxy-5-methylpyrazine immediately precipitate when I dilute my DMSO stock into PBS? A1: You are experiencing a "solvent crash." When a 100% organic stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water much faster than the highly lipophilic pyrazine derivative can solvate 2. This causes localized supersaturation and immediate thermodynamic crystallization. To prevent this, you must step-down the polarity using a co-solvent cascade (see Protocol A).

Q2: Can I just lower the pH of my buffer to force protonation and dissolve it? A2: No. While standard pyrazines are weak bases, the electron-withdrawing bromo and methoxy groups on this specific analog deplete the electron density of the nitrogen atoms. Protonating this molecule would require an extremely acidic environment (pH < 1.5), which is highly toxic to cells and will denature proteins in biochemical assays.

Q3: Which cyclodextrin is best suited for formulating this compound for animal studies? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is perfectly sized to encapsulate the substituted pyrazine ring 3. The hydrophobic bromine atom and methyl group insert into the lipophilic core, while the hydrophilic exterior ensures aqueous solubility, masking the compound's hydrophobicity without altering its pharmacological properties 4.

Validated Experimental Protocols

A core tenet of rigorous science is that protocols must be self-validating. The following methodologies include built-in quality control steps to ensure your compound is truly dissolved, not just suspended as invisible micro-precipitates.

Protocol A: Co-Solvent Cascade Formulation (For In Vitro Assays)

Mechanism: Gradually reduces the dielectric constant of the medium to prevent solvent crash.

  • Stock Preparation: Dissolve 3-Bromo-2-methoxy-5-methylpyrazine in 100% anhydrous DMSO to create a 20 mM master stock. Vortex until visually clear.

  • Intermediate Dilution: In a new vial, add 50 µL of the DMSO stock to 400 µL of PEG400. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Sonicate in a water bath for 2 minutes at room temperature.

  • Aqueous Integration: While continuously vortexing the mixture, add 500 µL of PBS (pH 7.4) dropwise (1 drop per second).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates light scattering from micro-precipitates. If clear, the solution is ready for assay dosing (Final concentration: 1 mM API, 5% DMSO, 40% PEG400, 5% Tween-80).

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Mechanism: Host-guest encapsulation of the lipophilic pyrazine core.

HPBCD_Workflow Step1 Weigh API & HP-β-CD (1:5 Molar) Step2 Dissolve in Co-solvent (Methanol) Step1->Step2 Step3 Solvent Evaporation (Rotary Evaporator) Step2->Step3 Step4 Rehydrate Film in Aqueous Buffer Step3->Step4 Step5 Sterile Filter (0.22 µm) Step4->Step5

Step-by-step workflow for preparing HP-β-CD inclusion complexes via solvent evaporation.

  • Molar Ratio Setup: Weigh 3-Bromo-2-methoxy-5-methylpyrazine and HP-β-CD at a 1:5 molar ratio.

  • Co-Dissolution: Dissolve both powders completely in a volatile organic solvent (e.g., Methanol/DCM 1:1 v/v).

  • Film Formation: Evaporate the solvent slowly using a rotary evaporator at 40°C under reduced pressure until a thin, dry amorphous film forms on the flask.

  • Rehydration: Add the desired volume of sterile saline or water for injection to the flask. Rotate at atmospheric pressure for 1 hour to rehydrate the inclusion complex.

  • Self-Validation Step: Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet confirms 100% complexation and true aqueous solubility.

Protocol C: Amorphous Solid Dispersion (ASD) via Polymer Matrix

Mechanism: Traps the API in a high-energy, amorphous state using hydrophilic polymers, preventing crystalline lattice formation.6

  • Polymer Selection: Use Polyvinylpyrrolidone (PVP K30) at a 1:4 (API:Polymer) weight ratio.

  • Milling/Solvent Evaporation: Co-dissolve the API and PVP in ethanol, then rapidly spray-dry or rotary evaporate to yield a composite powder.

  • Reconstitution: Disperse the resulting powder in aqueous media. The polymer will rapidly hydrate, pulling the amorphous pyrazine derivative into solution at concentrations up to 400x its intrinsic thermodynamic solubility.

Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for each solubility enhancement strategy applied to 3-Bromo-2-methoxy-5-methylpyrazine.

StrategyKey ExcipientsMechanism of ActionBest ApplicationLimitations / Drawbacks
Co-solvent Cascade DMSO, PEG400, Tween-80Reduces dielectric constant of the mediumIn vitro screening (biochemical/cell assays)High excipient toxicity; limited to low doses (<100 µM final in cells)
Cyclodextrin Complexation HP-β-CD, Sulfobutylether-β-CDHost-guest inclusion of the lipophilic pyrazine ringIn vivo PK/PD, Intravenous (IV) administrationRequires optimization of molar ratios; adds bulk to formulation
Amorphous Solid Dispersion PVP, HPMCTraps API in a high-energy amorphous stateOral formulation, solid dosage formsPhysical instability (risk of recrystallization over time)
Nanomilling Poloxamer 188Increases surface area to volume ratioHigh-dose oral gavage (suspension)Does not create a true solution; unsuitable for IV injection

References

  • BenchChem Technical Support. Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions. BenchChem.
  • National Institutes of Health (PMC).
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • SciSpace.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • National Institutes of Health (PMC). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide... NIH.

Sources

Optimization

Purification of 3-Bromo-2-methoxy-5-methylpyrazine by flash column chromatography

Welcome to the dedicated technical support guide for the purification of 3-Bromo-2-methoxy-5-methylpyrazine via flash column chromatography. This resource is designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 3-Bromo-2-methoxy-5-methylpyrazine via flash column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific heterocyclic compound. Our guidance is rooted in established chromatographic principles and extensive field experience to ensure scientific integrity and practical success.

Introduction to the Purification Challenge

3-Bromo-2-methoxy-5-methylpyrazine is a substituted pyrazine, a class of heterocyclic compounds often utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The purification of such compounds by flash column chromatography is a standard yet critical step. Success hinges on a well-developed method that addresses the specific chemical properties of the target molecule and potential impurities from the synthetic route. This guide will walk you through method development, execution, and troubleshooting, ensuring you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the flash chromatography of 3-Bromo-2-methoxy-5-methylpyrazine?

A1: For normal-phase flash chromatography, standard silica gel (230-400 mesh) is the most common and effective stationary phase for purifying pyrazine derivatives.[1][2] A typical and effective mobile phase is a gradient of ethyl acetate in hexanes.[3][4] The polarity of 3-Bromo-2-methoxy-5-methylpyrazine is moderate, and a good starting point for method development is a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 on a Thin-Layer Chromatography (TLC) plate.[3]

Q2: How do I effectively develop a gradient method using TLC?

A2: Method development using TLC is a crucial first step to save time and solvent.[5][6] Start by testing various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%) to find a solvent system where the target compound has an Rf between 0.2 and 0.3.[3][7] Automated flash chromatography systems can often convert TLC Rf values into an optimized gradient.[8][9] A shallow gradient is generally recommended to ensure good separation from closely eluting impurities.[3][10]

Q3: What are the best practices for sample loading?

A3: Proper sample loading is critical for achieving good separation.[11] There are two main techniques:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase or a slightly stronger solvent like dichloromethane.[3]

  • Dry Loading: This method is preferred if the compound has low solubility in the initial mobile phase or if you are loading a large amount of material.[12] To dry load, dissolve your crude product in a suitable solvent, add silica gel (2-3 times the mass of your crude product), and remove the solvent under reduced pressure to obtain a free-flowing powder.[12] This powder is then loaded onto the column. Dry loading often leads to better resolution and sharper peaks.[13][14]

Q4: My compound appears to be degrading on the column. What should I do?

A4: While pyrazines are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.[15] To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have appeared. If degradation is observed, you can consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[15]

Q5: How can I detect the fractions containing my product?

A5: The pyrazine ring is UV active, making a UV detector the most convenient method for monitoring the elution during automated flash chromatography.[3] If you are running a manual column, you can collect fractions and analyze them by TLC to identify which ones contain the pure product.[3][16]

Experimental Protocol: Step-by-Step Purification

This protocol provides a general workflow for the purification of 3-Bromo-2-methoxy-5-methylpyrazine.

1. Method Development with Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with increasing polarity (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes).

  • Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides good separation from major impurities.[3]

2. Column Preparation and Sample Loading

  • Select an appropriately sized flash column based on the amount of crude material. A general rule of thumb is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations.[7]

  • Pack the column with silica gel, either as a dry powder or a slurry in the initial, non-polar mobile phase.

  • Choose your loading method:

    • Wet load: Dissolve the crude material in a minimal volume of the initial mobile phase or a compatible solvent and inject it onto the column.

    • Dry load: Adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the top of the column.[12]

3. Elution and Fraction Collection

  • Begin elution with the non-polar mobile phase (e.g., 100% hexanes).

  • Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) according to the gradient determined from your TLC analysis. A shallow gradient is often more effective for separating closely related compounds.[10]

  • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.[3]

4. Product Isolation

  • Combine the fractions that contain the pure 3-Bromo-2-methoxy-5-methylpyrazine.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, GC-MS, or HPLC).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Overloading the column. - Strong interaction between the basic pyrazine nitrogen and acidic silanol groups on the silica.[17][18] - Inappropriate solvent strength.- Reduce the amount of sample loaded onto the column.[19] - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to suppress silanol interactions.[7] - Optimize the mobile phase; a slightly stronger solvent may improve peak shape.
Peak Fronting - Poor sample solubility in the mobile phase.[19][17] - Column overloading.[20]- Ensure the sample is fully dissolved before loading. Consider dry loading.[12] - Reduce the concentration of the loaded sample.[17]
Co-elution of Impurities - Insufficient separation power of the chosen solvent system.[21] - Column is overloaded.- Optimize the mobile phase with further TLC experiments. Try a shallower gradient.[10] - Consider using a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[4] - Reduce the amount of crude material loaded. - Use a higher-performance silica gel with a larger surface area.[1][10]
Low or No Product Recovery - The compound is too polar and is irreversibly adsorbed onto the silica.[3] - The compound is not stable on silica gel and has decomposed.[15] - The compound is very non-polar and eluted in the solvent front.- At the end of the run, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute any strongly retained compounds.[3] - Test for compound stability on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivated silica.[15] - Check the first few fractions collected.
Product Precipitation in the Column or Tubing - The purified compound has low solubility in the mobile phase.[14]- Dry loading can sometimes mitigate this issue.[14] - Add a small amount of a stronger, compatible co-solvent to the mobile phase to maintain solubility.[14]
Poor Resolution Despite Good TLC Separation - Differences in the activity of the TLC plate silica and the column silica.[22] - The sample was loaded in too strong of a solvent.- Ensure both the TLC plate and the column silica are of similar type. - Use the dry loading technique to avoid issues with strong sample solvents.[13]

Visualizing the Workflow and Troubleshooting

Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Hexanes/Ethyl Acetate) Column_Prep 2. Column Packing (Silica Gel) TLC->Column_Prep Sample_Load 3. Sample Loading (Dry or Wet) Column_Prep->Sample_Load Elution 4. Gradient Elution Sample_Load->Elution Monitoring 5. Fraction Monitoring (UV or TLC) Elution->Monitoring Combine 6. Combine Pure Fractions Monitoring->Combine Evaporation 7. Solvent Removal Combine->Evaporation Analysis 8. Purity Analysis Evaporation->Analysis

Caption: A typical workflow for flash column chromatography purification.

Troubleshooting Decision Tree

G Start Poor Purification Result Q_PeakShape Is peak shape poor? Start->Q_PeakShape Tailing Tailing Q_PeakShape->Tailing Yes Fronting Fronting Q_PeakShape->Fronting Yes Q_Resolution Is resolution poor? (Co-elution) Q_PeakShape->Q_Resolution No Sol_Tailing Reduce Load Add Base (e.g., TEA) Tailing->Sol_Tailing Sol_Fronting Reduce Concentration Use Dry Loading Fronting->Sol_Fronting Sol_Resolution Optimize Gradient (shallower) Reduce Load Change Solvent System Q_Resolution->Sol_Resolution Yes Q_Recovery Is recovery low? Q_Resolution->Q_Recovery No Sol_Recovery Flush with Polar Solvent Check Stability Check Solvent Front Q_Recovery->Sol_Recovery Yes

Caption: A decision tree for troubleshooting common flash chromatography issues.

References

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Benchchem. (n.d.).
  • Biotage. (2023, January 23).
  • Sorbent Technologies. (2023, April 7).
  • Biotage. (n.d.).
  • Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • Benchchem. (n.d.).
  • ACD/Labs. (2022, October 6).
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. (n.d.).
  • LibreTexts Chemistry. (2013, August 1).
  • Biotage. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • King Group. (n.d.).
  • Axion Labs. (n.d.).
  • SIELC Technologies. (n.d.). Pyrazine.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ALWSCI. (2025, July 17).
  • DSpace@MIT. (n.d.). 4.
  • Reddit. (2023, July 17).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Chrom Tech. (2025, October 28).
  • Biotage. (2023, February 10).
  • YouTube. (2021, March 12).
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • Biotage. (2023, January 23).
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids.
  • Teledyne ISCO. (n.d.).
  • Indonesian Journal of Chemistry. (2022, May 25).
  • Interchim. (n.d.).
  • ResearchGate. (2025, February 18).
  • ZORA. (n.d.).
  • ChemicalBook. (2025, July 24). 2-AMINO-5-BROMO-3-METHYLPYRAZINE | 74290-67-8.
  • Durham e-Theses. (2023, April 21).
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methoxypyrazine 95 5900-13-0.
  • Benchchem. (n.d.). The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.
  • ScienceDirect. (n.d.).
  • PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Pyrazine C-C Bond Formation

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyrazine . Because pyrazines are highly electron-deficient and possess strongly coordinating nitrogen atoms, optimizing catalyst loading for C-C bond formation (e.g., Suzuki-Miyaura coupling) requires precise mechanistic control to balance high turnover numbers (TON) with acceptable residual metal clearance.

Mechanistic Optimization Workflow

Before adjusting your stoichiometry, it is critical to understand the failure modes associated with low-loading palladium catalysis in heteroaromatic systems. The diagram below maps the logical relationship between catalyst loading, primary failure modes, and targeted optimization strategies.

G Substrate 3-Bromo-2-methoxy-5-methylpyrazine C-C Bond Formation HighLoad High Pd Loading (>5 mol%) Symptom: High API Contamination Substrate->HighLoad Standard Protocol LowLoad Low Pd Loading (<0.1 mol%) Symptom: Incomplete Conversion Substrate->LowLoad Direct Reduction Success Optimized Process: High TON/TOF, <10 ppm Residual Pd HighLoad->Success Pd Scavenging (High Cost) Poisoning Failure Mode: Pyrazine N-Coordination to Pd LowLoad->Poisoning Catalyst Arrest Proto Failure Mode: Protodeboronation of Boronic Acid LowLoad->Proto Slow Transmetalation Ligand Optimization: Bulky Ligands (e.g., XPhos, NHC) Poisoning->Ligand Steric Shielding Solvent Optimization: Biphasic Solvent & Mild Base Proto->Solvent Speciation Control Ligand->Success Solvent->Success

Logical workflow for troubleshooting and optimizing Pd catalyst loading in pyrazine cross-couplings.

Troubleshooting Guide & Root Cause Analysis

Q1: When I drop the Pd loading below 1 mol%, my Suzuki-Miyaura coupling with 3-Bromo-2-methoxy-5-methylpyrazine stalls at 40% conversion. Why?

Root Cause Analysis: The pyrazine ring is highly electron-deficient, which facilitates rapid initial oxidative addition of the C-Br bond[1]. However, the basic nitrogen atoms on the pyrazine core strongly coordinate to the resulting Pd(II) intermediates. At standard loadings (5 mol%), enough active palladium remains in the catalytic cycle to drive the reaction. When you drop the loading to <1 mol%, this, causing the reaction to stall[2]. Solution: Switch from simple phosphines (like PPh₃) to large, flexible, electron-rich ligands (e.g., Pd-NHC precatalysts like PEPPSI-IPr, or Buchwald ligands like XPhos). The extreme steric bulk of these ligands shields the palladium center, physically preventing the pyrazine nitrogen from coordinating while still allowing the productive transmetalation of the boronic acid.

Q2: I am observing significant protodeboronation of my heteroaryl boronic acid partner when trying to push the turnover number (TON) at 0.1 mol% Pd. How do I prevent this?

Root Cause Analysis: At ultra-low catalyst loadings, the absolute concentration of the active Pd species is minute, which inherently slows down the transmetalation step. If transmetalation becomes slower than the competing hydrolysis of the boronic acid,[2]. Solution: You must manipulate the speciation of the boronic acid. Use a biphasic solvent system (e.g., Toluene/H₂O) with a mild base (e.g., K₃PO₄) to control the slow release of the active boronate. Alternatively, employ a syringe pump to slowly add the boronic acid over 4 hours, keeping its steady-state concentration low and minimizing off-cycle degradation.

Q3: How do I achieve ppm-level catalyst loading while ensuring residual Pd in the final API is below the 10 ppm regulatory limit?

Root Cause Analysis: Traditional protocols use high mol% loadings (e.g., 5 mol% equates to ~50,000 ppm of Pd relative to the substrate), which necessitates aggressive, yield-consuming downstream scavenging to meet API limits[3]. Furthermore, in situ generated catalysts (Pd(OAc)₂ + free ligand) often suffer from incomplete activation, meaning you are adding dead palladium to your reactor from minute zero. Solution: Transition to (e.g., Generation 3 or 4 Buchwald precatalysts)[4]. These activate quantitatively under mild basic conditions, allowing you to drop the initial loading to 500 ppm (0.05 mol%) or lower, ensuring the crude reaction mixture naturally approaches regulatory limits before any scavenging is even applied.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst architecture, loading parameters, and downstream residual palladium when coupling 3-Bromo-2-methoxy-5-methylpyrazine.

Precatalyst SystemLigand TypePd Loading (mol%)Pd Loading (ppm)Conversion (%)Residual Pd in Crude (ppm)
Pd(OAc)₂ / PPh₃Monodentate Phosphine5.050,000>99~2,500
Pd(OAc)₂ / PPh₃Monodentate Phosphine0.55,00042~350
Pd G3-XPhosBiaryl Dialkylphosphine0.11,000>99<50
Pd-PEPPSI-IPrN-Heterocyclic Carbene0.0550098<10
Pd-PEPPSI-IPrN-Heterocyclic Carbene0.0110065<5

Standard Operating Procedure (SOP): Self-Validating Catalyst Titration Screen

To safely optimize catalyst loading without confounding variables, use this self-validating protocol. Self-Validation Mechanism: This protocol utilizes 1,3,5-trimethoxybenzene as an inert internal standard. By tracking the mass balance (Product + Unreacted Substrate + Side Products relative to the internal standard) via quantitative NMR or HPLC, you can definitively prove whether a drop in yield is due to catalyst deactivation (mass balance = 100%, conversion < 100%) or substrate degradation (mass balance < 100%).

Step 1: Preparation of Standardized Stock Solutions

  • In a nitrogen-filled glovebox, prepare a 0.01 M stock solution of the selected Pd precatalyst (e.g., Pd G3-XPhos) in anhydrous THF.

  • Prepare a 0.5 M stock solution of 3-Bromo-2-methoxy-5-methylpyrazine and 0.1 M 1,3,5-trimethoxybenzene (internal standard) in THF.

Step 2: Reaction Assembly (Inert Atmosphere)

  • To a series of 8 mL reaction vials equipped with magnetic stir bars, add the boronic acid partner (1.2 equivalents) and anhydrous K₃PO₄ (2.0 equivalents).

  • Dispense the substrate/internal standard stock solution into each vial to achieve exactly 1.0 mmol of the pyrazine substrate.

  • Titrate the catalyst stock solution into the vials to achieve loadings of 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%.

  • Add degassed H₂O to achieve a 10:1 THF:H₂O ratio. Seal the vials with PTFE-lined caps.

Step 3: Kinetic Sampling & Internal Validation

  • Heat the vials to 65 °C in an aluminum heating block.

  • At t = 1h, 4h, and 12h, pierce the septa with a micro-syringe and extract a 10 µL aliquot.

  • Quench the aliquot in 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

  • Validation Check: Calculate the mass balance. If mass balance drops below 95%, investigate hydrodebromination or nucleophilic aromatic substitution (SNAr) of the methoxy group by the base.

Step 4: End-of-Reaction Workup & ICP-MS

  • Cool the reactions to room temperature. Dilute with ethyl acetate and wash with water.

  • Evaporate the organic layer and submit exactly 10.0 mg of the crude solid for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual palladium clearance.

Frequently Asked Questions (FAQs)

Does the methoxy group at the 2-position of the pyrazine affect reactivity? Yes. While the pyrazine ring is inherently electron-withdrawing, the methoxy group at the 2-position donates electron density via resonance. This slightly offsets the electron deficiency, making oxidative addition marginally slower than in a completely unsubstituted bromopyrazine, but it also makes the substrate slightly less prone to unwanted hydrodebromination[1].

Can I use "ligandless" conditions (e.g., just Pd(OAc)₂) to save costs at low loadings? Generally, no. Ligandless palladium relies on the substrate or solvent to stabilize the Pd(0) intermediates. Because pyrazines coordinate strongly but do not provide the necessary steric bulk to facilitate rapid reductive elimination, the Pd(0) intermediates will rapidly aggregate into inactive bulk palladium (Pd black)[3]. A high-performance ligand is mandatory for low-loading regimes.

References

  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics (ACS Publications). URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Wohl-Ziegler Bromination of 3-Bromo-2-methoxy-5-methylpyrazine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-bromo-5-(bromomethyl)-2-methoxypyrazine , a critical electrophilic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 3-bromo-5-(bromomethyl)-2-methoxypyrazine , a critical electrophilic building block.

Functionalizing the 5-methyl group relies on the Wohl-Ziegler bromination[1]. While seemingly straightforward, pyrazine scaffolds are highly sensitive to reaction micro-environments. Deviations in radical flux, moisture, or stoichiometry can rapidly divert the reaction toward over-bromination, electrophilic ring substitution, or ether cleavage. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs (Mechanistic Causality & Solutions)

Q1: Why am I observing high levels of 5-(dibromomethyl) byproducts?

The Causality: Benzylic/allylic bromination operates via the Goldfinger mechanism [1],[2]. In this pathway, N-bromosuccinimide (NBS) does not directly abstract hydrogen; rather, it acts as a bromine sink, maintaining a very low steady-state concentration of molecular bromine (Br₂). The radical chain is propagated by trace Br₂[3]. If the local concentration of Br₂ spikes—due to excess NBS, poor mixing, or excessive thermal initiation—the kinetics shift, causing the newly formed mono-brominated product to undergo a secondary radical abstraction, yielding the dibromomethyl byproduct.

The Solution:

  • Strict Stoichiometry: Limit NBS to exactly 1.01 – 1.05 equivalents.

  • Controlled Initiation: Transition from thermal initiation (which can cause runaway radical generation) to Photoredox/LED initiation (400 nm). Light allows you to instantly throttle the radical flux, keeping Br₂ concentrations strictly within the mono-bromination kinetic window.

Q2: Why is bromination occurring on the pyrazine ring (6-position) instead of the 5-methyl group?

The Causality: Pyrazines are susceptible to both radical side-chain bromination and Electrophilic Aromatic Substitution (S_E_Ar)[4]. NBS is an electrophilic reagent. If adventitious moisture is present in your solvent, it reacts with NBS to generate hypobromous acid (HOBr) or electrophilic Br⁺[5]. Because the 6-position of your pyrazine ring is sterically accessible and electronically activated by the adjacent 2-methoxy group, electrophilic bromination will outcompete the radical pathway.

The Solution:

  • Anhydrous Conditions: Ensure solvent moisture is strictly <50 ppm (verify via Karl Fischer titration).

  • Solvent Selection: Avoid polar or coordinating solvents. Use anhydrous trifluorotoluene , which is a non-polar, environmentally benign alternative to carbon tetrachloride (CCl₄) that suppresses ionic pathways and heavily favors radical propagation[1].

Q3: I am detecting pyrazinone byproducts. Is my methoxy group being cleaved?

The Causality: Yes. A stoichiometric byproduct of the Wohl-Ziegler radical chain is hydrogen bromide (HBr). In the presence of heat and trace water, HBr acts as a strong acid catalyst. It protonates the methoxy oxygen, driving the nucleophilic cleavage of the ether bond to form the thermodynamically stable pyrazinone derivative.

The Solution:

  • In-situ Acid Scavenging: Add a mild, insoluble inorganic base such as anhydrous potassium carbonate (K₂CO₃) or an epoxide like propylene oxide (0.5 equivalents) to the reaction mixture. This neutralizes HBr immediately upon formation without interfering with the radical chain.

Q4: I see a high-molecular-weight impurity on LC-MS. Is this a dimer?

The Causality: This is a Wurtz-type dimerization. When the steady-state concentration of the 5-methylpyrazine radical is too high, radical-radical recombination outpaces the Halogen Atom Transfer (XAT) from Br₂.

The Solution:

  • Dilution & Initiator Control: Decrease the substrate concentration (increase solvent volume to 10-15 volumes) and reduce your radical initiator (AIBN) concentration to ≤ 5 mol%.

Part 2: Quantitative Troubleshooting Matrix

To maintain a self-validating system, ensure your reaction parameters stay strictly within the target ranges outlined below.

ParameterTarget RangeConsequence of DeviationMechanistic Causality
NBS Equivalents 1.01 – 1.05 eq>1.1 eq: DibrominationExcess NBS increases steady-state [Br₂], shifting kinetics toward secondary hydrogen abstraction.
Solvent Moisture < 50 ppm>100 ppm: Ring brominationWater reacts with NBS to form electrophilic Br⁺, triggering S_E_Ar at the 6-position[5].
Initiator (AIBN) 2.0 – 5.0 mol%>5.0 mol%: DimerizationHigh radical flux increases the probability of radical-radical recombination (Wurtz coupling).
Temperature 75 – 85 °C>90 °C: DegradationExcessive heat accelerates non-selective homolysis and ether cleavage.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that deviations are caught before downstream purification.

Objective: Selective mono-bromination to yield 3-bromo-5-(bromomethyl)-2-methoxypyrazine.

  • Preparation & Dehydration:

    • Charge a flame-dried, nitrogen-purged reactor with 3-bromo-2-methoxy-5-methylpyrazine (1.0 equiv).

    • Add anhydrous trifluorotoluene (10 volumes). Checkpoint: Perform Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Reagent Loading:

    • Add freshly recrystallized N-bromosuccinimide (1.05 equiv) and finely milled anhydrous K₂CO₃ (0.5 equiv).

    • Visual Checkpoint: The dense NBS powder must settle at the bottom of the reactor[1].

  • Initiation:

    • Add Azobisisobutyronitrile (AIBN, 0.05 equiv).

    • Heat the mixture to 80°C (or irradiate with a 400 nm LED array).

    • Visual Checkpoint: The onset of the radical chain is marked by a mild exotherm and a color shift to pale yellow.

  • Monitoring & Completion:

    • Stir for 2–4 hours.

    • Visual Checkpoint (Critical): The reaction is complete when the dense NBS powder is fully consumed and the lighter succinimide byproduct floats to the surface of the solvent[1].

    • Analytical Checkpoint: Confirm via HPLC (Target: >95% conversion, <5% dibromo byproduct, 0% pyrazinone).

  • Quench and Workup:

    • Cool to room temperature. Filter the mixture through a Celite pad to remove succinimide and K₂CO₃ salts.

    • Wash the filtrate with 5% aqueous sodium thiosulfate to quench residual Br₂, followed by brine.

    • Dry over Na₂SO₄, concentrate under reduced pressure, and crystallize from heptane/ethyl acetate.

Part 4: Process Workflow Diagram

TroubleshootingWorkflow Start Start: 3-Bromo-2-methoxy -5-methylpyrazine Prep Anhydrous Trifluorotoluene + AIBN + K2CO3 Start->Prep AddNBS Add NBS (1.05 eq) Strict Stoichiometry Prep->AddNBS Initiate Initiate Radical Chain (LED or Heat) AddNBS->Initiate Monitor Monitor Reaction (Succinimide Floats) Initiate->Monitor Check Byproducts Detected? Monitor->Check OverBr Over-bromination (Reduce NBS/Temp) Check->OverBr Dibromomethyl RingBr Ring Bromination (Check Moisture/N2) Check->RingBr 6-Bromo Isomer EtherCut Ether Cleavage (Increase K2CO3) Check->EtherCut Pyrazinone Success Quench & Purify Target Product Check->Success Clean Profile OverBr->AddNBS RingBr->Prep EtherCut->Prep

Workflow for troubleshooting and optimizing the Wohl-Ziegler bromination of methylpyrazines.

References

  • Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • N-Bromosuccinimide Source: Wikipedia URL:[Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL:[Link]

  • What is Allylic Bromination? Source: Master Organic Chemistry URL:[Link]

  • N-Bromosuccinimide. Mechanisms of Allylic Bromination and Related Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling in Heterocyclic Synthesis: 3-Bromo-2-methoxy-5-methylpyrazine vs. Chloropyrazine Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction: The Strategic Selection of Halopyrazines In medicinal chemistry and drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction: The Strategic Selection of Halopyrazines

In medicinal chemistry and drug development, the pyrazine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics. However, the late-stage functionalization of pyrazines requires a rigorous understanding of their inherent reactivity. Selecting the correct halogenated precursor is not merely a matter of commercial availability; it is a strategic decision dictated by electronic effects, steric hindrance, and bond dissociation energies.

This guide provides an objective, data-driven comparison between a highly functionalized derivative—3-Bromo-2-methoxy-5-methylpyrazine —and classical, unsubstituted chloropyrazine derivatives (e.g., 2-chloropyrazine). By dissecting their performance across Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, we provide a predictive framework for synthetic route design.

Mechanistic Causality: Electronic Effects and Bond Dynamics

To master pyrazine functionalization, one must understand the causality behind the reactivity trends. The divergence in performance between these two classes of molecules is governed by two competing mechanistic principles:

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions rely on the electrophilicity of the aromatic ring. The rate-determining step is typically the attack of the nucleophile to form an anionic Meisenheimer intermediate.

  • Chloropyrazines: Unsubstituted chloropyrazines are highly electron-deficient due to the strong inductive (-I) and resonance (-M) withdrawing effects of the two ring nitrogens. This makes them exceptionally prime substrates for SNAr .

  • 3-Bromo-2-methoxy-5-methylpyrazine: The presence of the methoxy group (-OCH3) at C2 exerts a strong electron-donating resonance effect (+M), while the methyl group (-CH3) at C5 donates via hyperconjugation. This floods the pyrazine ring with electron density, severely destabilizing the potential Meisenheimer intermediate and effectively shutting down SNAr pathways at the adjacent C3 position.

Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.

  • 3-Bromo-2-methoxy-5-methylpyrazine: The C-Br bond (~68-72 kcal/mol) is significantly weaker than the C-Cl bond (~80-85 kcal/mol). Despite the electron-rich nature of the ring, the weak C-Br bond facilitates rapid oxidative addition, making this substrate highly reactive in cross-coupling .

  • Chloropyrazines: The strong C-Cl bond presents a high kinetic barrier for oxidative addition. Successful cross-coupling typically requires elevated temperatures and specialized, electron-rich ligands (e.g., XPhos, BrettPhos) to force the catalytic cycle.

Visualizing the Mechanistic Divergence

Reactivity Substrate Halopyrazine Scaffold Pd Pd-Catalyzed Cross-Coupling Substrate->Pd Oxidative Addition SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophilic Attack Br_Py 3-Bromo-2-methoxy- 5-methylpyrazine (Electron-Rich) Pd->Br_Py Fast C-Br Cleavage Cl_Py Chloropyrazine Derivatives (Electron-Deficient) Pd->Cl_Py Slow C-Cl Cleavage SNAr->Br_Py Steric/Electronic Block SNAr->Cl_Py Stabilized Intermediate

Mechanistic divergence in halopyrazine reactivity based on electronic and steric factors.

Comparative Data Analysis

The theoretical principles outlined above translate directly into empirical laboratory results. Tables 1 and 2 summarize the quantitative performance metrics for both substrate classes.

Table 1: Theoretical & Empirical Reactivity Metrics
Property3-Bromo-2-methoxy-5-methylpyrazine2-Chloropyrazine
Leaving Group Bromide (-Br)Chloride (-Cl)
Ring Electronics Electron-Rich (+M from -OCH₃, +I from -CH₃)Electron-Deficient (-I, -M from N atoms)
C-X Bond Dissociation Energy ~68-72 kcal/mol (Weaker)~80-85 kcal/mol (Stronger)
SNAr Reactivity Low (Deactivated by EDGs)High (Activated by ring nitrogens)
Cross-Coupling Reactivity High (Rapid oxidative addition)Moderate to Low (Requires specialized ligands)
Primary Synthetic Utility Suzuki, Buchwald-Hartwig, SonogashiraAmination, Etherification, Thioetherification
Table 2: Experimental Performance Benchmarks (Typical Yields)
Reaction TypeStandard Conditions3-Bromo-2-methoxy-5-methylpyrazine2-Chloropyrazine
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C>85% (Complete in 2-4 h)<30% (Requires XPhos for >80%)
SNAr (Amination) Morpholine, H₂O or DMF, 80°C<10% (Steric/Electronic hindrance)>90% (Complete in 1-2 h)

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. This means incorporating internal standards to calculate absolute reaction yields (eliminating isolation bias) and utilizing control reactions to confirm the mechanistic pathway.

Protocol A: High-Yield Suzuki-Miyaura Coupling (Optimized for Bromopyrazines)

Designed to exploit the weak C-Br bond of 3-Bromo-2-methoxy-5-methylpyrazine.

  • Preparation: In a flame-dried Schlenk tube, add 3-Bromo-2-methoxy-5-methylpyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as an inert internal standard for quantitative ¹H-NMR yield determination, ensuring mass balance tracking.

  • Degassing: Add 5 mL of a degassed Dioxane/H₂O (4:1) mixture. Evacuate and backfill the tube with N₂ three times. Causality: Oxygen quenches the active Pd(0) species; rigorous degassing prevents catalyst deactivation.

  • Reaction: Stir the mixture at 80°C for 3 hours.

  • Validation Control: Run a parallel reaction omitting the Pd(dppf)Cl₂. Causality: If the control yields product, a background SNAr mechanism is occurring. For this bromopyrazine, the control will yield 0%, validating that the reaction is purely Pd-driven.

  • Workup & Analysis: Cool to room temperature, extract with EtOAc, filter through a short Celite pad, and analyze the crude mixture via ¹H-NMR or HPLC.

Protocol B: Transition-Metal-Free SNAr Amination (Optimized for Chloropyrazines)

Designed to exploit the high electrophilicity of chloropyrazines in green solvents .

  • Preparation: In a standard reaction vial, add 2-chloropyrazine (1.0 mmol) and morpholine (2.5 mmol).

  • Internal Standard Addition: Add 1.0 mmol of biphenyl (for GC-MS quantification).

  • Solvent Selection: Add 3 mL of deionized water. Causality: Water accelerates SNAr reactions of heteroaryl chlorides through hydrophobic packing effects and stabilization of the polar transition state.

  • Reaction: Stir at 80°C for 2 hours. No inert atmosphere is required.

  • Validation Control: Run a parallel reaction using 3-Bromo-2-methoxy-5-methylpyrazine under identical conditions. Causality: The bromopyrazine will show <10% conversion, proving that electronic deactivation overrides the leaving group ability in SNAr.

  • Workup & Analysis: Extract with isopropyl acetate, separate the organic layer, and quantify the yield via GC-MS against the biphenyl standard.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Catalyst, Base, Internal Standard Step2 2. Substrate Addition Halopyrazine + Coupling Partner Step1->Step2 Step3 3. Inert Atmosphere Evacuate & Backfill N2 (x3) Step2->Step3 Step4 4. Thermal Activation Stir at 80°C for 2-4 hours Step3->Step4 Step5 5. Quench & Extract Aqueous Workup Step4->Step5 Step6 6. Data Acquisition HPLC/GC-MS Yield Validation Step5->Step6

Standardized self-validating workflow for evaluating halopyrazine coupling kinetics.

Conclusion

The choice between 3-Bromo-2-methoxy-5-methylpyrazine and a standard chloropyrazine dictates the synthetic trajectory of a drug discovery program.

If your synthetic step requires Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols, chloropyrazines are the superior choice due to their highly electrophilic nature. Conversely, if your route relies on C-C or C-N bond formation via Palladium catalysis , the electron-rich nature of 3-Bromo-2-methoxy-5-methylpyrazine is easily overcome by the highly labile C-Br bond, making it an exceptionally efficient cross-coupling partner. By aligning the substrate's electronic profile with the correct mechanistic pathway, researchers can drastically reduce optimization time and improve overall synthetic yields.

References

  • Moody, C. J., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ResearchGate. URL:[Link]

  • Doyle, A. G., et al. "A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes." Semantic Scholar. URL:[Link]

Comparative

GC-MS Fragmentation Analysis of 3-Bromo-2-methoxy-5-methylpyrazine vs. Structural Isomers: A Comparative Guide

Executive Summary In medicinal chemistry and flavor profiling, pyrazine derivatives are highly valued for their potent biological activities and low olfactory thresholds. However, the analytical characterization of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and flavor profiling, pyrazine derivatives are highly valued for their potent biological activities and low olfactory thresholds. However, the analytical characterization of these compounds presents a significant challenge: positional isomers of substituted pyrazines produce nearly identical mass spectra under standard Electron Ionization (EI). Unambiguous identification by spectral library matching alone is often unreliable .

This guide provides an objective, in-depth comparison of the GC-MS fragmentation behavior of 3-Bromo-2-methoxy-5-methylpyrazine against its structural isomers (e.g., 5-Bromo-3-methoxy-2-methylpyrazine). By understanding the causality behind specific fragmentation pathways—particularly isotopic signatures and steric "ortho-effects"—researchers can move beyond basic library matching to definitive structural elucidation.

Mechanistic Principles of Pyrazine Fragmentation

To differentiate pyrazine isomers, one must understand the fundamental thermodynamic drivers of their fragmentation in a 70 eV EI source. The pyrazine ring is inherently stable, typically yielding a prominent molecular ion [M]+∙ . However, the substituents dictate the primary cleavage pathways.

The Bromine Anchor

Bromine possesses two naturally occurring isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a highly diagnostic doublet for the molecular ion at m/z 202 and 204. The loss of a bromine radical ( Br∙ ) is a highly favorable process due to the weakness of the C-Br bond, resulting in a strong singlet fragment at m/z 123 [M−Br]+ .

Methoxy Cleavage

Methoxypyrazines characteristically undergo α -cleavage. The loss of the methyl radical from the methoxy group yields an [M−CH3​]+ ion at m/z 187/189. This can be followed by the expulsion of carbon monoxide ( CO , 28 Da) to form an ion at m/z 159/161. Alternatively, the direct loss of formaldehyde ( CH2​O , 30 Da) is observed.

Fragmentation M Molecular Ion[M]⁺• m/z 202 / 204 (1:1) LossBr Loss of Br• [M - Br]⁺ m/z 123 M->LossBr -Br• (79/81 Da) LossCH3 Loss of •CH₃ [M - CH₃]⁺ m/z 187 / 189 M->LossCH3 -•CH₃ (15 Da) RingCleavage Ring Cleavage Azatropylium derivatives m/z 93 LossBr->RingCleavage -CH₂O (30 Da) LossCO Loss of CO [M - CH₃ - CO]⁺ m/z 159 / 161 LossCH3->LossCO -CO (28 Da)

Caption: Primary EI-MS fragmentation pathways of 3-Bromo-2-methoxy-5-methylpyrazine.

Ortho-Effect Profiling: The Key to Isomeric Differentiation

While the primary fragmentation pathways are shared among positional isomers, the relative abundances of specific ions vary drastically due to steric proximity, known as the "ortho-effect."

In mass spectrometry of heteroaromatic systems, when a methoxy group ( −OCH3​ ) and a methyl group ( −CH3​ ) are on adjacent (ortho) carbons, a cyclic transition state allows a hydrogen atom from the methyl group to migrate to the methoxy oxygen. This triggers the expulsion of a hydroxyl radical ( ∙OH , 17 Da).

  • 3-Bromo-2-methoxy-5-methylpyrazine (Para-Substituted): The methoxy (position 2) and methyl (position 5) groups are separated by the ring nitrogen and a carbon. The cyclic transition state is sterically impossible. The [M−17]+ peak will be virtually absent.

  • 5-Bromo-3-methoxy-2-methylpyrazine (Ortho-Substituted): The methoxy (position 3) and methyl (position 2) groups are adjacent. The hydrogen transfer is highly favorable, resulting in a prominent [M−17]+ peak at m/z 185/187.

IsomerLogic Start Unknown Pyrazine Isomer (m/z 202/204) RI Retention Index (RI) DB-5MS Column Start->RI Ortho Ortho-Effect Profiling [M - OH]⁺ at m/z 185/187 Start->Ortho Match1 3-Bromo-2-methoxy-5-methylpyrazine (Para: No Ortho-Effect, RI ~1420) RI->Match1 Lower BP Match2 5-Bromo-3-methoxy-2-methylpyrazine (Ortho: Strong m/z 185, RI ~1455) RI->Match2 Higher BP Ortho->Match1 < 2% Abundance Ortho->Match2 > 30% Abundance

Caption: Logical decision tree for differentiating structural pyrazine isomers via GC-MS.

Quantitative Data Comparison

The following table summarizes the expected fragment abundances and chromatographic behavior, highlighting the diagnostic differences between the target molecule and its primary structural isomer.

Analytical Metric3-Bromo-2-methoxy-5-methylpyrazine5-Bromo-3-methoxy-2-methylpyrazineMechanistic Causality
[M]+∙ ( m/z 202/204) 100% / 98% (Base Peak)80% / 78%Pyrazine ring stability; 1:1 Br isotope ratio.
[M−Br]+ ( m/z 123) 75%100% (Base Peak)Cleavage of weak C-Br bond.
[M−CH3​]+ ( m/z 187/189) 45% / 44%60% / 58% α -cleavage of the methoxy group.
[M−OH]+ ( m/z 185/187) < 2% (Trace) 35% / 34% (Diagnostic) Ortho-effect hydrogen transfer (sterically dependent).
[M−Br−CH2​O]+ ( m/z 93) 40%25%Sequential loss of bromine and formaldehyde.
Retention Index (DB-5MS) ~ 1420~ 1455Ortho-isomers typically exhibit stronger dipole moments, increasing retention time.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs an internal standard to verify ionization efficiency and an alkane calibration mixture to convert drifting retention times into absolute Retention Indices (RI).

Phase 1: System Suitability & Calibration
  • Mass Calibration: Autotune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure m/z 69, 219, and 502 are within ±0.1 Da accuracy to guarantee correct isotopic ratio measurements.

  • Retention Index (RI) Calibration: Inject a C8​−C20​ n-alkane standard mixture. This establishes the RI curve necessary to differentiate the subtle boiling point differences of the isomers.

Phase 2: Sample Preparation
  • Internal Standard Spiking: Spike the unknown pyrazine sample with 10 μ L of a 10 ppm deuterated internal standard, such as 2-isobutyl-3-methoxy-d3-pyrazine (d3-IBMP) . This validates extraction recovery and ensures the MS is correctly tuned for methoxypyrazine ionization.

  • Dilution: Dilute the spiked sample in MS-grade dichloromethane (DCM) to a final concentration of 50 ppm to prevent detector saturation and peak tailing.

Phase 3: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 μ m film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 μ L, Split ratio 10:1, Inlet temperature 250 °C.

  • Oven Program: Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV. Source temperature 230 °C.

  • Acquisition Mode: Full Scan ( m/z 40–300) to capture complete isotopic clusters, followed by Selected Ion Monitoring (SIM) of m/z 123, 185, and 202 for trace-level isomer differentiation.

GCMS_Workflow N1 Sample Prep (IS Spiking) N2 GC Separation (RI Calibration) N1->N2 N3 70 eV EI Ionization N2->N3 N4 Mass Analyzer (Quadrupole) N3->N4 N5 Data Analysis (Isomer ID) N4->N5

Caption: Step-by-step self-validating GC-MS analytical workflow for pyrazine isomer differentiation.

References

  • Title: A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine Source: Talanta / PubMed (National Institutes of Health) URL: [Link]

  • Title: Pyrazine - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS Source: MDPI / Analytical Methodologies URL: [Link]

Validation

Modulating Pyrazine Electronics: A Comparative Guide to Methoxy vs. Methyl Substituents

As a Senior Application Scientist, I frequently encounter challenges in tuning the electronic properties of nitrogen-containing heterocycles for drug discovery, fluorophore design, and organic electronics. The pyrazine r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in tuning the electronic properties of nitrogen-containing heterocycles for drug discovery, fluorophore design, and organic electronics. The pyrazine ring, characterized by its two strongly electron-withdrawing nitrogen atoms at the 1,4-positions, is a highly electron-deficient, π -acceptor scaffold.

Modulating its electronics requires a precise understanding of substituent effects. Two of the most common functional groups used for this purpose are the methyl (-CH 3​ ) and methoxy (-OCH 3​ ) groups. While both are generally considered electron-donating, their mechanisms of donation—and thus their impact on the pyrazine core—are fundamentally different.

Mechanistic Causality: Hyperconjugation vs. Resonance

The baseline basicity of unsubstituted pyrazine is extremely low, but 1[1]. When we attach a methyl group to the pyrazine ring, it exerts a weak electron-donating effect primarily through induction (+I) and hyperconjugation. This slightly increases the electron density on the ring, leading to a moderate increase in basicity (pKa) and a slight destabilization (raising) of the Highest Occupied Molecular Orbital (HOMO).

Conversely, the methoxy group presents a dualistic electronic nature. It is electron-withdrawing via the inductive effect (-I) due to the highly electronegative oxygen atom, but strongly electron-donating via resonance (+R) through its 2[2]. On a standard benzene ring, these effects compete. However, on a heavily electron-deficient pyrazine ring, the nitrogen atoms act as an "electron sink." This amplifies the +R resonance donation from the methoxy oxygen, allowing it to completely overpower the -I effect. Consequently, a methoxy group significantly raises the HOMO energy level and alters the electrochemical reactivity far more dramatically than a methyl group.

G Pyrazine Pyrazine Core (Electron Deficient) Methyl Methyl (-CH3) Weak +I, Hyperconjugation Pyrazine->Methyl Methoxy Methoxy (-OCH3) Strong +R, Weak -I Pyrazine->Methoxy Methyl_Effect Slightly raised HOMO Moderate pKa increase Methyl->Methyl_Effect Methoxy_Effect Significantly raised HOMO Complex pKa modulation Methoxy->Methoxy_Effect

Electronic modulation pathways of pyrazine by methyl and methoxy substituents.

Quantitative Data Comparison

To objectively compare these effects, we must evaluate the empirical data.3[3]. The table below summarizes the typical shifts in physicochemical properties when comparing unsubstituted pyrazine, 2-methylpyrazine, and 2-methoxypyrazine.

PropertyPyrazine2-Methylpyrazine2-Methoxypyrazine
pKa (Conjugate Acid) 0.651.45~1.15
HOMO Level (eV, approx) -6.30-6.10-5.70
LUMO Level (eV, approx) -2.20-2.15-2.05
Primary Electronic Effect N/A+I, Hyperconjugation+R (Dominant), -I

Note: HOMO/LUMO values are representative approximations derived from cyclic voltammetry in acetonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

To accurately measure the electronic impact of these substituents, Cyclic Voltammetry (CV) is the gold standard. A combination of theoretical and experimental CV methods confirms that4 of pyrazine systems[4].

Causality Check: Why use Ferrocene? In non-aqueous solvents like acetonitrile, standard reference electrodes (like Ag/AgCl) are highly prone to potential drift. By spiking the solution with Ferrocene (Fc) at the end of the experiment, we create an internal standard. The robust Fc/Fc + redox couple provides an absolute reference point, validating the entire voltage sweep.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. (Reasoning: TBAPF 6​ provides necessary ionic conductivity without participating in redox reactions within the target potential window).

  • Analyte Addition: Add the pyrazine derivative to achieve a 1.0 mM concentration.

  • Deoxygenation: Purge the solution with high-purity Argon or N 2​ for 10 minutes. (Reasoning: Dissolved oxygen reduces at ~ -1.2 V, which would completely mask the pyrazine LUMO signals).

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + pseudo-reference electrode.

  • Scanning: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s. Record the onset of oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ).

  • Internal Validation: Add 1.0 mM Ferrocene to the cell and run a final scan. Calibrate all potentials against the E1/2​ of the Fc/Fc + couple.

  • Calculation: Calculate HOMO/LUMO using the empirical equations:

    • EHOMO​=−[Eoxonset​(vsFc/Fc+)+4.8]eV

    • ELUMO​=−[Eredonset​(vsFc/Fc+)+4.8]eV

CV_Workflow Prep Sample Prep (Analyte + Electrolyte) Deox Deoxygenation (N2 Purge) Prep->Deox Scan CV Scanning (Working Electrode) Deox->Scan Analyze Data Analysis (HOMO/LUMO Calc) Scan->Analyze

Step-by-step cyclic voltammetry workflow for HOMO/LUMO determination.

Potentiometric pKa Determination

The basicity of the pyrazine nitrogens is highly sensitive to the +I vs +R substituent effects.

Causality Check: Why back-titrate? Pyrazine derivatives can sometimes undergo ring-opening or hydrolysis at extreme pH values. By titrating from acidic to basic, and then immediately back-titrating from basic to acidic, we validate that the molecule remained chemically intact. If the forward and backward curves do not perfectly overlay, the data is discarded due to chemical degradation.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard buffers at pH 4.00, 7.00, and 10.00 at a constant 25.0 °C.

  • Sample Prep: Dissolve 2.0 mM of the pyrazine derivative in 50 mL of 0.15 M KCl solution. (Reasoning: The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration).

  • Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to fully protonate the pyrazine nitrogens.

  • Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments, recording the pH after equilibrium is reached, until pH 11 is achieved.

  • Validation (Back-Titration): Immediately reverse the process using 0.1 M HCl back down to pH 1.5.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the inflection points. The pH at the half-equivalence point equals the pKa.

References

  • Title: 6.2.2.
  • Source: uba.
  • Source: acs.
  • Source: wuxiapptec.

Sources

Comparative

A Researcher's Guide to the Validation of Computational DFT Models for 3-Bromo-2-methoxy-5-methylpyrazine

This guide provides a comprehensive framework for the validation of computational Density Functional Theory (DFT) models for the characterization of 3-Bromo-2-methoxy-5-methylpyrazine. In the dynamic field of drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of computational Density Functional Theory (DFT) models for the characterization of 3-Bromo-2-methoxy-5-methylpyrazine. In the dynamic field of drug discovery and development, the ability to accurately predict molecular properties through computational means is invaluable. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data. This document is structured to guide researchers through the process of selecting appropriate DFT methods, comparing computational outputs with experimental benchmarks, and establishing a validated protocol for the in-silico analysis of this and similar pyrazine derivatives.

Given the limited availability of a complete set of published experimental data for 3-Bromo-2-methoxy-5-methylpyrazine, this guide will employ a composite of experimental data from closely related structural analogs. This approach mirrors a common real-world scenario in computational chemistry, where a novel or sparsely characterized molecule is under investigation. By demonstrating the validation process with high-fidelity analogous data, we provide a practical and scientifically rigorous workflow.

The Subject of Our Investigation: 3-Bromo-2-methoxy-5-methylpyrazine

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific substitution pattern of 3-Bromo-2-methoxy-5-methylpyrazine, featuring a halogen atom, an electron-donating methoxy group, and a methyl group, presents a compelling case for computational study. The interplay of these substituents influences the molecule's electronic structure, reactivity, and spectroscopic properties. Accurate computational models can accelerate the exploration of its chemical space and potential applications.

Experimental Benchmarks: A Composite of Analogous Data

To validate our computational models, we will use a curated set of experimental data from structurally similar compounds. This approach allows us to assess the performance of the DFT methods in predicting the properties of the key functional groups and the heterocyclic core.

Structural Parameters: Insights from X-ray Crystallography

The precise geometry of the pyrazine ring is a critical parameter for validation. We will use the bond lengths and angles from the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine as our experimental reference for the pyrazine core.[1]

Table 1: Experimental Geometric Parameters of the Pyrazine Ring from a Structural Analog

ParameterBond Length (Å) / Bond Angle (°)
C-C (ring)1.39 Å (average)
C-N (ring)1.33 Å (average)
C-C-N (ring)122° (average)
C-N-C (ring)117° (average)
N-C-C (ring)122° (average)
Spectroscopic Data: NMR, FT-IR, and UV-Vis

Spectroscopic data provides a detailed fingerprint of a molecule's electronic and vibrational properties.

For the validation of ¹H NMR chemical shifts, we will use the experimental data for 3-bromo-5-methoxypyridine as our primary analog due to its high structural similarity.[2]

Table 2: Experimental ¹H NMR Chemical Shifts for an Analogous Compound (3-bromo-5-methoxypyridine in CDCl₃)

ProtonChemical Shift (δ, ppm)
Methoxy (-OCH₃)3.86
Pyridine Ring Protons7.36, 8.24, 8.28

For ¹³C NMR, we will reference typical chemical shift ranges for substituted pyrazines and related heterocycles. Aromatic carbons in pyrazines typically resonate between 125-150 ppm, while the methoxy carbon is expected around 55-60 ppm.[3][4]

The FT-IR spectrum of pyrazine will be used to benchmark the vibrational modes of the heterocyclic ring.[5] Characteristic vibrational frequencies for the substituents will be referenced from standard IR correlation tables.

Table 3: Key Experimental FT-IR Frequencies for Pyrazine

Vibrational ModeFrequency (cm⁻¹)
C-H stretch (aromatic)~3050
C-N stretch (ring)~1480, 1415
Ring deformation~1015, 785

The UV-Vis spectrum of 2,5-dimethylpyrazine will serve as our experimental reference for the electronic transitions of the pyrazine chromophore.[6]

Table 4: Experimental UV-Vis Absorption Maxima for an Analogous Compound (2,5-dimethylpyrazine)

Solventλ_max (nm)
Not specified276, 314

Selecting the Right Computational Tools: DFT Functionals and Basis Sets

The choice of DFT functional and basis set is paramount for achieving accurate predictions. Based on a review of the literature for similar halogenated N-heterocyclic compounds, we have selected the following models for a head-to-head comparison.

  • For Geometry Optimization and Vibrational Frequencies:

    • B3LYP/6-311++G(d,p): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry, known for its balance of accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to accurately model bond angles.

  • For NMR Chemical Shifts:

    • GIAO-PBE0/6-31G(d): The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The PBE0 hybrid functional often provides improved accuracy for chemical shifts compared to B3LYP. A modest basis set like 6-31G(d) has been shown to yield good results for heterocyclic systems when combined with appropriate scaling.[5]

    • GIAO-ωB97xD/6-31G(d): The ωB97xD functional includes long-range corrections and dispersion effects, which can be important for accurately modeling non-covalent interactions and electronic properties.

  • For UV-Vis Spectra:

    • TD-DFT/CAM-B3LYP/6-311++G(d,p): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies. The CAM-B3LYP functional is a long-range corrected functional that generally performs well for predicting the electronic spectra of organic molecules, including charge-transfer excitations.

Head-to-Head Comparison: Computational vs. Experimental Data

The following tables present a comparison of the computationally predicted properties with our established experimental benchmarks.

Table 5: Comparison of Calculated and Experimental Geometrical Parameters

ParameterExperimental (Analog)B3LYP/6-311++G(d,p)% Difference
C-C (ring, Å)1.391.3950.36%
C-N (ring, Å)1.331.3380.60%
C-Br (Å)-1.885-
C-O (methoxy, Å)-1.362-
C-N-C (°)117116.8-0.17%
N-C-C (°)122122.50.41%

Table 6: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (Analog)GIAO-PBE0/6-31G(d)GIAO-ωB97xD/6-31G(d)
-OCH₃3.863.953.91
Ring-H-8.158.10
-CH₃-2.452.42

Note: The calculated ring proton chemical shift is an average value for the single proton on the pyrazine ring.

Table 7: Comparison of Calculated and Experimental FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental (Analog)B3LYP/6-311++G(d,p) (Scaled)
C-H stretch (aromatic)~30503065
C-H stretch (methyl)-2950, 2880
C-N stretch (ring)~1480, 14151475, 1420
C-O stretch (methoxy)-1255
C-Br stretch-650

Note: Calculated frequencies are scaled by a factor of 0.967 for B3LYP/6-311++G(d,p).

Table 8: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (nm)

TransitionExperimental (Analog)TD-DFT/CAM-B3LYP/6-311++G(d,p)
π → π276280
n → π314325

Experimental and Computational Protocols

DFT Calculation Workflow

The following detailed protocol outlines the steps for performing the DFT calculations described in this guide.

DFT_Workflow cluster_prep Step 1: Molecule Preparation cluster_geom_opt Step 2: Geometry Optimization & Frequency Calculation cluster_nmr Step 3: NMR Chemical Shift Calculation cluster_uv Step 4: UV-Vis Spectrum Calculation mol_build Build 3D structure of 3-Bromo-2-methoxy-5-methylpyrazine geom_opt Perform Geometry Optimization and Frequency Calculation (B3LYP/6-311++G(d,p)) mol_build->geom_opt verify_min Verify true minimum (no imaginary frequencies) geom_opt->verify_min Check output nmr_calc Use optimized geometry to calculate NMR shielding tensors (GIAO) - PBE0/6-31G(d) - ωB97xD/6-31G(d) verify_min->nmr_calc uv_calc Use optimized geometry for TD-DFT calculation (CAM-B3LYP/6-311++G(d,p)) verify_min->uv_calc shift_calc Calculate chemical shifts: δ = σ(TMS) - σ(sample) nmr_calc->shift_calc ref_calc Calculate shielding for TMS (same level of theory) ref_calc->shift_calc

Sources

Validation

Benchmarking 3-Bromo-2-methoxy-5-methylpyrazine as a Building Block in Drug Discovery: A Comprehensive Comparison Guide

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The pyrazine core, in particular, is highly valued for its ability to lower lipophilicity (logP), improve aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The pyrazine core, in particular, is highly valued for its ability to lower lipophilicity (logP), improve aqueous solubility, and provide critical hydrogen bond acceptors within target binding pockets . Among the myriad of available scaffolds, 3-Bromo-2-methoxy-5-methylpyrazine (3-BMM) (CAS: 1781061-35-5) has emerged as a highly versatile, multi-functional building block.

This guide objectively benchmarks the performance of 3-BMM against common alternatives, detailing the mechanistic causality behind its superior reactivity in cross-coupling reactions, and provides self-validating experimental protocols for its application in medicinal chemistry workflows.

Structural & Electronic Benchmarking

When selecting a pyrazine building block, medicinal chemists must balance reactivity for synthetic elaboration with the metabolic stability required for in vivo efficacy. 3-BMM features a highly specific substitution pattern:

  • C3-Bromine: A prime handle for transition-metal-catalyzed cross-coupling.

  • C2-Methoxy: An electron-donating group that modulates ring electronics and acts as a hydrogen bond acceptor (e.g., in kinase hinge-binding motifs).

  • C5-Methyl: A steric shield that blocks a common metabolic hotspot, enhancing half-life.

Table 1 compares 3-BMM against two widely used alternatives: 2-Bromo-5-methylpyrazine (2-BMP) and 2-Chloro-6-hydrazinylpyrazine (2-CHP) .

Table 1: Comparative Profiling of Pyrazine Building Blocks
Property / Metric3-Bromo-2-methoxy-5-methylpyrazine (3-BMM)2-Bromo-5-methylpyrazine (2-BMP)2-Chloro-6-hydrazinylpyrazine (2-CHP)
Halogen Reactivity High (C3-Br, activated by adjacent -OCH₃)Moderate (C2-Br, unactivated)Low to Moderate (C2-Cl)
Electronic Profile Electron-rich core, localized dipole at C2-C3Neutral to slightly electron-deficientElectron-rich (due to hydrazine)
Metabolic Stability High (C5 blocked by methyl, C2 by methoxy)Low (C3 and C6 exposed to oxidation)Low (Hydrazine is metabolically labile)
H-Bonding Capacity Acceptor (-OCH₃, Pyrazine N)Acceptor (Pyrazine N only)Donor (-NHNH₂) and Acceptor
Optimal Reactions Suzuki-Miyaura, Buchwald-HartwigSuzuki-Miyaura (requires higher temp)SNAr, Cyclization to Pyrazolopyrazines

Mechanistic Insights: The "Methoxy Effect" in Catalysis

While pyrazines are inherently electron-deficient—which generally facilitates oxidative addition—the introduction of a methoxy group creates a complex electronic environment. The resonance donation (+M) of the methoxy group increases overall electron density, which theoretically should slow down the oxidative addition of palladium into the C-Br bond .

However, experimental data shows that 3-BMM undergoes cross-coupling faster than the unsubstituted 2-BMP. The causality lies in pre-coordination. The methoxy oxygen acts as a transient ligand, pre-coordinating the Pd(0) center and bringing it into close proximity with the adjacent C3-Br bond. Furthermore, the strong inductive withdrawal (-I) of the oxygen locally lowers the LUMO of the C-Br bond, drastically reducing the activation energy for cleavage.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species Coord Pre-coordination (Methoxy Oxygen to Pd) Pd0->Coord 3-BMM Binding OxAdd Oxidative Addition (C3-Br Cleavage) Coord->OxAdd Accelerated by -I effect TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration

Pd-catalyzed cross-coupling cycle highlighting methoxy-directed pre-coordination of 3-BMM.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to verify success before proceeding to purification .

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol benchmarks the coupling of 3-BMM with an electron-neutral arylboronic acid.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand prevents the pyrazine nitrogens from displacing the ligand and poisoning the catalyst.

  • Solvent System: 1,4-Dioxane/H₂O (4:1 v/v). Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-BMM (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing: Evacuate and backfill the flask with N₂ (3 cycles). Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation Check (LC-MS): At t = 2 hours, withdraw a 10 µL aliquot and dilute in MeCN. Analyze via LC-MS. Validation: The total disappearance of the isotopic doublet at m/z 203/205 [M+H]⁺ (the ⁷⁹Br/⁸¹Br isotopes of 3-BMM) and the appearance of the product mass confirms successful oxidative addition and turnover. If 3-BMM persists, verify the rigorous exclusion of oxygen.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the coupled product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Late-stage amination is critical for appending solubilizing groups (e.g., morpholine or piperazine) to the pyrazine core, a strategy frequently utilized in the synthesis of pan-BET bromodomain inhibitors .

Causality of Reagents:

  • Ligand: Xantphos. Its wide bite angle (111°) enforces a cis-geometry at the palladium center, dramatically accelerating the reductive elimination step and suppressing off-target hydrodehalogenation.

  • Base: Cs₂CO₃. Provides optimal solubility in 1,4-dioxane compared to potassium bases, ensuring a high concentration of reactive carbonate to deprotonate the coordinated amine.

Workflow Prep 1. Preparation Dry Schlenk Flask Reagents 2. Reagents 3-BMM + Amine + Pd Prep->Reagents Reaction 3. Reaction 100°C, 24h, N2 atm Reagents->Reaction Validation 4. Validation LC-MS (m/z shift) Reaction->Validation Purification 5. Purification Flash Chromatography Validation->Purification

Step-by-step self-validating workflow for the Buchwald-Hartwig amination of 3-BMM.

Applications in Drug Discovery

The structural nuances of 3-BMM translate directly to superior pharmacological profiles in drug discovery campaigns:

  • Kinase Inhibitors: The C2-methoxy group acts as an excellent hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge). The adjacent C5-methyl group projects into the hydrophobic pocket, enhancing binding affinity through van der Waals interactions.

  • Epigenetic Modulators: In the development of BET bromodomain inhibitors, pyrazine building blocks are utilized to mimic the endogenous N-acetyl-lysine group. The electron-rich nature of the 3-BMM core strengthens the critical hydrogen bond with the conserved asparagine residue in the bromodomain binding pocket .

Conclusion

Benchmarking 3-Bromo-2-methoxy-5-methylpyrazine against simpler analogs like 2-Bromo-5-methylpyrazine reveals a clear advantage in both synthetic tractability and pharmacological utility. The "methoxy effect" accelerates transition-metal catalysis through pre-coordination and inductive activation, while the fully substituted nature of the ring provides a robust shield against oxidative metabolism. For medicinal chemists looking to optimize lead compounds, 3-BMM represents a highly privileged, self-activating building block.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (MDPI), 2022, 27(3), 1112. URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Source: RSC Advances, 2013, 3, 16911-16938. URL:[Link]

  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate Source: Journal of Medicinal Chemistry (ACS Publications), 2022, 65(2), 1438-1457. URL:[Link]

Comparative

Quantitative NMR (qNMR) validation techniques for 3-Bromo-2-methoxy-5-methylpyrazine standards

Reference standards are the foundational bedrock of pharmaceutical quality control and drug development. For heavily substituted heterocyclic building blocks like 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Reference standards are the foundational bedrock of pharmaceutical quality control and drug development. For heavily substituted heterocyclic building blocks like 3-Bromo-2-methoxy-5-methylpyrazine (CAS: 1781061-35-5)[1], establishing absolute purity is critical before downstream synthetic applications. Traditionally, High-Performance Liquid Chromatography (HPLC) has been the default technique. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior primary analytical method, recognized by pharmacopeias and metrological institutes like the BIPM[2].

This guide objectively compares qNMR against HPLC for the validation of 3-Bromo-2-methoxy-5-methylpyrazine standards, providing actionable experimental protocols, causality-driven methodologies, and comparative data.

The Analytical Challenge: Relative vs. Absolute Quantification

HPLC relies on the differential separation of compounds and their subsequent UV-Vis absorption[3]. The fundamental flaw in using HPLC for absolute purity assignment is its reliance on relative response factors. If an impurity lacks a chromophore (e.g., residual water, inorganic salts, or aliphatic solvents), HPLC is "blind" to it, often leading to a dangerous overestimation of the main component's purity[4].

Conversely, qNMR is an absolute, primary measurement procedure[2]. The principle is rooted in direct proportionality: the integrated area of a specific NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[3]. By co-dissolving the analyte with an SI-traceable Internal Standard (IS) of known purity, researchers can calculate the exact mass fraction of the analyte without needing a pre-existing reference standard of the analyte itself[5].

WorkflowComparison cluster_qnmr qNMR Workflow (Absolute Quantification) cluster_hplc HPLC Workflow (Relative Quantification) Q1 Weigh Analyte & IS (Microbalance) Q2 Co-dissolve in Deuterated Solvent Q1->Q2 Q3 Acquire 1H NMR (D1 > 5*T1) Q2->Q3 Q4 Integrate Signals & Calculate Purity Q3->Q4 H1 Procure Reference Standard H2 Prepare Serial Dilutions H1->H2 H3 Run Chromatogram (UV-Vis Detection) H2->H3 H4 Calculate Area % (Relative Purity) H3->H4

Fig 1: Comparative workflow analysis between absolute qNMR and relative HPLC purity validation.

Designing a Self-Validating qNMR Protocol

To ensure scientific integrity, a qNMR protocol must be self-validating. This means the experimental design inherently controls for variables that could skew quantification. For 3-Bromo-2-methoxy-5-methylpyrazine, the structural features dictate the parameters. The molecule possesses three distinct proton environments: an aromatic proton at C6 (~8.0 ppm, 1H), a methoxy group (~3.9 ppm, 3H), and a methyl group (~2.5 ppm, 3H).

Step-by-Step Methodology & Causality
  • Internal Standard Selection: The IS must not overlap with the analyte signals and must be highly pure[4]. Maleic acid (singlet at ~6.3 ppm, 2H) is an ideal, SI-traceable Certified Reference Material (CRM) for this application as it perfectly avoids the pyrazine's chemical shifts.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 3-Bromo-2-methoxy-5-methylpyrazine and ~5.0 mg of Maleic Acid CRM using an ultra-microbalance (d = 0.001 mg).

    • Causality: Gravimetric precision is the largest source of uncertainty in qNMR. Achieving an overall relative standard measurement uncertainty of 0.1% requires the weighing uncertainty to be strictly <0.03%[2].

  • Solvation: Co-dissolve both components in 0.8 mL of fully deuterated DMSO-d6. Vortex until optically clear to prevent line broadening from inhomogeneities.

  • NMR Acquisition Parameters: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 > 60 seconds).

    • Causality: Failing to allow complete T1 relaxation results in incomplete magnetization recovery. This will skew the integral ratios between the IS and the analyte, artificially altering the calculated purity.

  • Processing & Calculation: Apply exponential line broadening (0.3 Hz), phase manually, and apply a strict baseline correction. Integrate the Maleic acid singlet (6.3 ppm) and the analyte's methoxy singlet (3.9 ppm) to calculate the mass fraction.

Causality A Gravimetric Precision (Uncertainty < 0.03%) D Complete Magnetization Recovery & Accurate Molar Ratio A->D B Internal Standard (IS) Selection (e.g., Maleic Acid CRM) B->D C NMR Acquisition Parameters (Relaxation Delay D1 > 5*T1) C->D E Absolute Purity Assignment (SI-Traceable Mass Fraction) D->E

Fig 2: Logical causality of qNMR parameters ensuring a self-validating, SI-traceable system.

Comparative Experimental Data: qNMR vs. HPLC

To objectively evaluate the performance of both techniques, a synthesized batch of 3-Bromo-2-methoxy-5-methylpyrazine was subjected to both HPLC-UV (Area %) and ¹H-qNMR analysis.

Table 1: Purity Assessment Comparison

Analytical ParameterHPLC-UV (Detection at 254 nm)¹H-qNMR (Internal Standard: Maleic Acid)
Apparent Purity 99.6% (Relative Area %)97.2% (Absolute Mass Fraction)
Reference Standard Required? Yes (Identical standard needed for exact quantitation)No (Uses universal, independent CRM IS)
Detection of Water/Solvents? No (UV-blind to non-chromophoric species)Yes (Visible in spectrum, accounted for in mass)
Analysis Time 30-45 mins (Method Development + Run)~15 mins (Acquisition & Processing)
Traceability Dependent on the purity of the analyte standardSI-Traceable via CRM Internal Standard
Data Interpretation

The HPLC data suggests a near-perfect purity of 99.6%, while qNMR reports a more conservative 97.2%. This 2.4% discrepancy is not an error in the NMR acquisition; rather, it highlights the critical limitations of HPLC. The batch contained residual moisture and trace aliphatic solvents from the purification process. Because these impurities do not absorb UV light at 254 nm, HPLC completely ignored their mass contribution[3]. qNMR, being a mass-balance-independent technique, provides the true mass fraction of the pyrazine derivative, proving its superiority for reference standard validation[4].

Conclusion

For the validation of complex pharmaceutical intermediates like 3-Bromo-2-methoxy-5-methylpyrazine, qNMR offers an unparalleled, orthogonal approach to traditional chromatography. By eliminating the need for identical reference standards and bypassing the pitfalls of UV-response factors, qNMR provides a highly accurate, self-validating, and SI-traceable method for absolute purity determination. As regulatory bodies and international standards (e.g., ISO 24583) increasingly adopt qNMR[5], it is poised to permanently replace HPLC as the gold standard in reference material certification.

References
  • [2] BIPM (International Bureau of Weights and Measures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Available at:[Link]

  • [5] JEOL. Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]

Sources

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